molecular formula C9H8N2O B069249 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde CAS No. 181867-19-6

1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Cat. No.: B069249
CAS No.: 181867-19-6
M. Wt: 160.17 g/mol
InChI Key: VWOWVKAZVUBJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-benzo[d]imidazole-6-carbaldehyde is a high-value, versatile chemical intermediate of significant interest in medicinal chemistry and heterocyclic compound synthesis. This compound features a benzimidazole core, a privileged scaffold in drug discovery, which is N-methylated at the 1-position for enhanced metabolic stability and is functionalized with a formyl (carbaldehyde) group at the 6-position. This reactive aldehyde handle serves as a critical site for further derivatization via well-established synthetic transformations, such as reductive amination to create secondary or tertiary amines, condensation to form imines or hydrazones, and nucleophilic addition to yield alcohols. Its primary research value lies in its application as a key building block for the construction of more complex, bioactive molecules, particularly in the development of potential therapeutic agents targeting kinases, GPCRs, and various enzymes. The electron-rich benzimidazole system can act as a bioisostere for purines, enabling its incorporation into molecules designed to interact with biological macromolecules. Researchers utilize this aldehyde extensively in the synthesis of compound libraries for high-throughput screening and in the structure-activity relationship (SAR) optimization of lead compounds in oncology, virology, and central nervous system (CNS) drug discovery programs.

Properties

IUPAC Name

3-methylbenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-6-10-8-3-2-7(5-12)4-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOWVKAZVUBJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625816
Record name 1-Methyl-1H-benzimidazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181867-19-6
Record name 1-Methyl-1H-benzimidazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181867-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzimidazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidating the Molecular Architecture: A Technical Guide to 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this paper presents a composite of established protocols and spectral data from closely related analogs to serve as a robust framework for its characterization.

Synthesis Pathway

A representative synthesis for benzimidazole-6-carbaldehydes involves the condensation of an appropriately substituted o-phenylenediamine with a suitable aldehyde source. While a specific protocol for this compound is not detailed in the reviewed literature, a general and adaptable multi-step synthesis can be proposed based on established methods for its isomers and analogs.[1][2] This typically involves the initial formation of the benzimidazole core followed by the introduction or modification of the carbaldehyde group.

A plausible synthetic route, adapted from the synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde, is outlined below.[2]

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-amino-3-methylaminobenzaldehyde 4-amino-3-(methylamino)benzaldehyde Reaction_Vessel Cyclization 4-amino-3-methylaminobenzaldehyde->Reaction_Vessel Reactant 1 Formic_acid Formic Acid Formic_acid->Reaction_Vessel Reactant 2 Product_Molecule This compound Reaction_Vessel->Product_Molecule Yields

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of a Benzimidazole-Carbaldehyde Analog

The following protocol is adapted from the synthesis of 2-aryl-5-formylbenzimidazoles and serves as a representative method.[3][4]

  • Reaction Setup: A solution of the appropriate 1,2-diaminobenzene precursor (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran, water, and methanol is prepared in a round-bottom flask.

  • Reagent Addition: Zinc dust (e.g., 3.0 equivalents) and ammonium chloride (e.g., 4.0 equivalents) are added to the solution at 0 °C. The reaction mixture is stirred vigorously.

  • Cyclization: After an appropriate time for the initial reaction, formic acid (excess) is added, and the mixture is heated, potentially under microwave irradiation (e.g., at 150 °C), to facilitate the cyclization and formation of the benzimidazole ring.[2]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered. The filtrate is concentrated under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectroscopic and Physical Data

The following tables summarize the expected and observed spectroscopic data for this compound based on data from closely related compounds.

Table 1: 1H NMR Spectroscopic Data (400 MHz, DMSO-d6)

Data below is for the analogous compound 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde and serves as a reference.[4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
10.01s-Aldehyde proton (-CHO)
8.20d8.4Aromatic proton
8.10s-Aromatic proton
7.73d8.4Aromatic proton
7.70s-Aromatic proton
7.69d8.4Aromatic proton
7.08d9.16Aromatic proton
5.73br s-NH proton
4.13–4.02m--OCH2CH3
1.40–1.30m--OCH2CH3
Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO-d6)

Data below is for the analogous compound 2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde and serves as a reference.[4]

Chemical Shift (δ, ppm)Assignment
192.5Aldehyde Carbonyl (-CHO)
163.6C2 (Benzimidazole)
154.7Aromatic Carbon
150.3Aromatic Carbon
148.2Aromatic Carbon
131.0Aromatic Carbon
122.9Aromatic Carbon
122.4Aromatic Carbon
121.7Aromatic Carbon
120.0Aromatic Carbon
117.8Aromatic Carbon
115.1Aromatic Carbon
112.9Aromatic Carbon
111.2Aromatic Carbon
63.9-OCH2CH3
14.7-OCH2CH3
Table 3: Mass Spectrometry and UV-Vis Data
TechniqueExpected Data for C9H8N2O
Mass Spectrometry (MS) Molecular Ion (M+) or (M+H)+ at m/z ≈ 160 or 161.
UV-Visible Spectroscopy λmax is expected in the range of 347-355 nm, characteristic of benzimidazole derivatives.[3]

Experimental Protocols for Structure Elucidation

The following are standard experimental protocols for the key analytical techniques used in the structure elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[5]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: The solution is transferred to an NMR tube. 1H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. 13C NMR spectra are acquired using a proton-decoupled pulse sequence.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC) or gas chromatography (GC). Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[4]

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., time-of-flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak, which provides the molecular weight of the compound. The high-resolution data allows for the determination of the elemental formula.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded over a typical range of 4000-400 cm-1.

  • Data Interpretation: The absorption bands in the spectrum are correlated to specific functional groups (e.g., C=O stretch for the aldehyde, C=N and C=C stretches for the benzimidazole ring, and C-H stretches).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: The absorbance of the solution is measured over the UV-visible range (typically 200-800 nm) using a spectrophotometer.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined. For benzimidazole derivatives, characteristic absorption bands are expected.[3]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or synthesized compound follows a logical progression of experiments and data analysis.

Elucidation_Workflow Synthesis Synthesis and Purification MS Mass Spectrometry (Determine Molecular Formula) Synthesis->MS IR Infrared Spectroscopy (Identify Functional Groups) Synthesis->IR NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) (Determine Connectivity) Synthesis->NMR Structure_Proposal Propose Structure MS->Structure_Proposal IR->Structure_Proposal NMR->Structure_Proposal Data_Confirmation Confirm Structure with All Spectroscopic Data Structure_Proposal->Data_Confirmation

Caption: A typical workflow for the structure elucidation of a synthesized organic molecule.

By systematically applying these synthetic and analytical methodologies, researchers can confidently determine and confirm the structure of this compound, paving the way for its further investigation and application in various scientific fields.

References

In-Depth Technical Guide: 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document synthesizes known information and supplements it with data from closely related benzimidazole derivatives to offer a thorough understanding of its potential properties and applications. The benzimidazole scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including antimicrobial and anticancer effects. This guide covers the compound's chemical identity, physicochemical properties, proposed synthesis, potential biological activities, and relevant experimental protocols, presented to aid researchers in drug development and scientific investigation.

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzimidazole with a methyl group at the 1-position and a carbaldehyde (formyl) group at the 6-position of the bicyclic aromatic ring system.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueReference
IUPAC Name 1-methyl-1H-benzimidazole-6-carbaldehydeN/A
CAS Number 181867-19-6N/A
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Canonical SMILES CN1C=NC2=C1C=C(C=C2)C=ON/A

Table 2: Physicochemical Properties (Predicted and Comparative)

PropertyValueNotes and References
Melting Point Not availableFor the unmethylated parent compound, 1H-benzo[d]imidazole-6-carbaldehyde (CAS 58442-17-4), the melting point is 159-161 °C.[2]
Boiling Point Not availableFor the unmethylated parent compound, 1H-benzo[d]imidazole-6-carbaldehyde (CAS 58442-17-4), the boiling point is 448.0 ± 18.0 °C at 760 mmHg.[2]
Solubility Not availableBenzimidazoles are generally soluble in organic solvents and aqueous acidic solutions.[3] The related 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid exhibits pH-dependent solubility.[1]
Appearance Likely a solid at room temperatureBased on the properties of related benzimidazole aldehydes.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process starting from a suitably substituted benzene derivative. A potential route is outlined below, based on the synthesis of the 5-carbaldehyde isomer.[4]

Synthesis_of_this compound start Substituted 4-nitroaniline derivative step1 Methylation start->step1 e.g., MeI, K2CO3 step2 Reduction of nitro group step1->step2 e.g., SnCl2, HCl or H2, Pd/C step3 Cyclization with formic acid step2->step3 HCOOH, heat step4 Functional group interconversion (e.g., from -COOH or -CN) step3->step4 e.g., DIBAL-H from ester/nitrile product This compound step4->product Oxidation of corresponding alcohol

Figure 1: Proposed general synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from similar syntheses)

The following is a generalized protocol that would require optimization for the target molecule.

Step 1: N-methylation of a suitable 4-nitroaniline precursor. The starting material, a 3-substituted-4-nitroaniline, would be methylated at the amino group using an appropriate methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF).

Step 2: Reduction of the nitro group. The nitro group of the N-methylated product is reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon. This step yields a substituted N-methyl-1,2-phenylenediamine.

Step 3: Benzimidazole ring formation. The resulting diamine is cyclized by heating with formic acid to form the 1-methylbenzimidazole ring.

Step 4: Introduction of the carbaldehyde group. If the starting material contained a precursor functional group at the desired position (para to the methylated amino group), it would be converted to the carbaldehyde in the final step. For example:

  • If the precursor is a carboxylic acid or ester, it can be reduced to the primary alcohol (e.g., with LiAlH₄) followed by oxidation to the aldehyde (e.g., with PCC or Swern oxidation).

  • If the precursor is a nitrile, it can be reduced to the aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H).

A general method for preparing benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[5]

Potential Biological Activity and Applications in Drug Development

While no specific biological activity has been reported for this compound, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of activities.[6] The presence of the methyl and carbaldehyde substituents will influence its physicochemical properties and biological interactions.

Table 3: Known Biological Activities of Benzimidazole Derivatives

Biological ActivityMechanism of Action / TargetReference
Anticancer Inhibition of tubulin polymerization, topoisomerase inhibition, kinase inhibition.[7]
Antimicrobial Inhibition of microbial growth through various mechanisms.[6]
Antiviral Inhibition of viral replication.[1]
Anthelmintic Binds to β-tubulin, disrupting microtubule-dependent processes.N/A
PqsR Inhibition Antagonism of the Pseudomonas aeruginosa quorum sensing receptor PqsR.[8]

It is plausible that this compound could exhibit one or more of these activities. The carbaldehyde group is a reactive site that can form Schiff bases with biological amines, potentially contributing to its mechanism of action or serving as a handle for further chemical modification in drug design.

Potential Signaling Pathway Involvement: Topoisomerase Inhibition

Many benzimidazole derivatives exert their anticancer effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[5][9] These compounds can act as DNA minor groove binders, stabilizing the topoisomerase I-DNA cleavage complex and leading to DNA strand breaks and apoptosis.

Topoisomerase_Inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI Binding CleavageComplex Topo I - DNA Cleavage Complex TopoI->CleavageComplex DNA Cleavage ReligatedDNA Relaxed DNA CleavageComplex->ReligatedDNA Re-ligation ReplicationFork Replication Fork Collision CleavageComplex->ReplicationFork Stalled Complex DSB Double-Strand Breaks ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis Benzimidazole Benzimidazole Derivative Benzimidazole->CleavageComplex Stabilization

Figure 2: General mechanism of topoisomerase I inhibition by benzimidazole derivatives.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the reviewed literature. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 4: Predicted Spectroscopic Features

TechniquePredicted Key Signals
¹H NMR - A singlet for the N-methyl group (around 3.8-4.0 ppm).- A singlet for the aldehyde proton (around 9.8-10.2 ppm).- Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene and imidazole rings.
¹³C NMR - A signal for the N-methyl carbon (around 30-35 ppm).- A signal for the aldehyde carbonyl carbon (around 190-195 ppm).- Signals in the aromatic region for the carbons of the benzimidazole ring system.
IR Spectroscopy - A strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹).- C-H stretching bands for the aromatic and methyl groups.- C=N and C=C stretching bands for the benzimidazole ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 160.17.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development, owing to its benzimidazole core structure. While specific experimental data for this molecule is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on well-documented information for related compounds. Further research is warranted to elucidate its precise physicochemical properties, biological activities, and mechanisms of action. This document serves as a valuable resource for researchers embarking on studies involving this and similar benzimidazole derivatives.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde. Due to the limited availability of data for this specific isomer, this guide also incorporates information from closely related benzimidazole derivatives to offer a broader context for its properties and potential applications.

Core Chemical Identity

This compound is a heterocyclic aromatic compound. The core structure consists of a fused benzene and imidazole ring, with a methyl group substituted at the 1-position of the imidazole ring and a carbaldehyde (formyl) group at the 6-position of the benzimidazole scaffold.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
Synonyms 1-Methyl-1H-benzimidazole-6-carboxaldehyde
CAS Number 181867-19-6[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables summarize available data for the target compound and its unmethylated parent, 1H-benzo[d]imidazole-6-carbaldehyde, for comparative purposes.

Table 2: Physical Properties of this compound

PropertyValueNotes
Physical State Solid (predicted)No explicit data found; related benzimidazoles are solids.
Melting Point No data availableThe unmethylated analogue melts at 159-161 °C[2].
Boiling Point 336.9°C at 760 mmHg[1]Data from a safety data sheet.
Density 1.21 g/cm³[1]Data from a safety data sheet.
Solubility No data availableBenzimidazole is soluble in alcohol and aqueous acid solutions[3].

Table 3: Comparative Physical Properties of Related Compounds

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
1H-benzo[d]imidazole-6-carbaldehyde58442-17-4159-161[2]448.0 ± 18.0 at 760 mmHg[2]
1-methyl-1H-benzimidazole1632-83-359-62[4]154 at 12 mmHg[4]

Spectroscopic Data (Predicted)

Table 4: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A singlet for the methyl protons (around 3.8-4.0 ppm). - A singlet for the aldehyde proton (around 9.9-10.1 ppm). - A singlet for the C2-H proton of the imidazole ring (around 8.0-8.5 ppm). - A set of aromatic protons on the benzene ring, likely showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene.
¹³C NMR - A signal for the aldehyde carbonyl carbon (around 190-195 ppm). - A signal for the methyl carbon (around 30-35 ppm). - Signals for the aromatic and heterocyclic carbons in the range of 110-155 ppm.
IR Spectroscopy - A strong C=O stretching band for the aldehyde (around 1680-1700 cm⁻¹). - C-H stretching bands for the aromatic and methyl groups (around 2900-3100 cm⁻¹). - C=N and C=C stretching bands for the benzimidazole ring system (around 1450-1620 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M+) at m/z 160.17.

Experimental Protocols

A specific, detailed synthesis for this compound is not published. However, a plausible synthetic route can be constructed based on established methods for similar benzimidazole derivatives. The following is a proposed experimental protocol.

Proposed Synthesis of this compound

This proposed synthesis involves the formation of the benzimidazole ring followed by the introduction of the aldehyde group.

G A 3-Amino-4-(methylamino)benzonitrile B 1-methyl-1H-benzo[d]imidazole-6-carbonitrile A->B Formic Acid, Reflux C This compound B->C Ni-Al Alloy, 75% Formic Acid, 95°C

Figure 1. Proposed synthetic pathway for this compound.

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole-6-carbonitrile

  • To a solution of 3-amino-4-(methylamino)benzonitrile in formic acid, the mixture is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The pH is adjusted to ~8 with a saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 1-methyl-1H-benzo[d]imidazole-6-carbonitrile.

Step 2: Reduction of the Nitrile to the Aldehyde

This step is adapted from a general procedure for the preparation of 2-aryl-5-formylbenzimidazoles.[5][6]

  • To a solution of 1-methyl-1H-benzo[d]imidazole-6-carbonitrile in 75% aqueous formic acid, Ni-Al alloy (1.2 equivalents) is added portion-wise.

  • The reaction mixture is heated to 95°C for 3 hours under an inert atmosphere.

  • The hot mixture is filtered through a Celite bed, and the filter cake is washed with water.

  • The filtrate is concentrated under reduced pressure.

  • Water is added to the residue, and the pH is adjusted to 9.0 with 2N NaOH.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Characterization Workflow

The following workflow outlines the standard procedures for characterizing the synthesized compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis A Purified Product B Mass Spectrometry (MS) A->B C Infrared Spectroscopy (IR) A->C D Nuclear Magnetic Resonance (NMR) A->D E Melting Point Analysis A->E F Verify Molecular Weight B->F G Identify Functional Groups C->G H Confirm Structure D->H I Assess Purity E->I

Figure 2. Experimental workflow for the characterization of the final product.

Potential Applications in Drug Discovery

Benzimidazole derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. The presence of the aldehyde group on this compound makes it a versatile intermediate for the synthesis of more complex molecules. The benzimidazole scaffold is known to interact with various biological targets, and derivatives have been investigated as anticancer, antimicrobial, and antiviral agents.[7]

The aldehyde functional group can be readily converted into other functionalities, such as amines, alcohols, and carboxylic acids, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

G A This compound B Schiff Base Formation (Primary Amines) A->B C Reductive Amination (Amines + Reducing Agent) A->C D Oxidation (e.g., KMnO4) A->D E Reduction (e.g., NaBH4) A->E F New Benzimidazole Derivatives B->F C->F D->F E->F

Figure 3. Potential synthetic transformations of the carbaldehyde group.

Conclusion

This compound is a valuable building block for the synthesis of novel bioactive compounds. While specific experimental data for this compound is limited, this guide provides a summary of the available information and outlines plausible experimental procedures for its synthesis and characterization based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate its physicochemical properties and explore its potential in drug discovery and development.

References

1-methyl-1H-benzo[d]imidazole-6-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: Physicochemical Properties of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

This document provides core physicochemical data for this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Identity and Properties

This compound is a benzimidazole derivative characterized by a methyl group at the 1-position and a carbaldehyde (formyl) group at the 6-position of the bicyclic ring system. This structure provides a versatile scaffold for the synthesis of more complex bioactive molecules.

The fundamental molecular properties have been determined and are summarized below.

Data Presentation

The molecular formula and weight are critical parameters for any experimental or theoretical work involving this compound. These values are essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and for analytical techniques such as mass spectrometry.

ParameterValueReference
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.18 g/mol [1][2]
Exact Mass 160.0637 g/mol [3]

Experimental Protocols

The determination of the molecular formula and weight for a novel or synthesized compound typically involves the following standard analytical chemistry protocols:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analysis, is used to determine the exact mass of the molecule. The measured mass-to-charge ratio (m/z) provides a highly accurate mass value, which can be used to deduce the elemental composition and confirm the molecular formula.

  • Elemental Analysis: This combustion analysis technique provides the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen) in the compound. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula to validate its accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, confirming the presence of the methyl, aldehyde, and aromatic protons and carbons, thus verifying the overall structure corresponding to the molecular formula.

Visualization

The logical relationship between the compound's name and its core molecular properties is illustrated in the diagram below.

G Compound 1-methyl-1H-benzo[d]imidazole- 6-carbaldehyde Formula Molecular Formula: C₉H₈N₂O Compound->Formula MolWeight Molecular Weight: 160.18 g/mol Compound->MolWeight

References

IUPAC name for 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde and Related Isomers for Researchers and Drug Development Professionals

Abstract

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This technical guide focuses on the chemical properties, synthesis, and biological activities of substituted 1-methyl-1H-benzo[d]imidazole-carbaldehydes, with a specific focus on isomers of the requested molecule, this compound. Due to a greater abundance of published data on its isomers, this guide will detail the synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde and discuss the biological activities of various benzimidazole derivatives, providing a comprehensive resource for researchers in drug discovery and development.

Chemical Identity and Properties

1.1. IUPAC Name and Synonyms

The IUPAC name for the parent compound is 1H-benzimidazole-6-carbaldehyde .[3]

For the 2-carbaldehyde isomer, the IUPAC name is 1-methyl-1H-benzimidazole-2-carbaldehyde .[4] Common synonyms include 1-methyl-2-formylbenzimidazole and 1-methyl-1H-benzo[d]imidazole-2-carboxaldehyde.[4]

1.2. Physicochemical Properties

The following table summarizes the key physicochemical properties of these related compounds.

Property1H-benzo[d]imidazole-6-carbaldehyde1-methyl-1H-benzo[d]imidazole-2-carbaldehyde
Molecular Formula C₈H₆N₂OC₉H₈N₂O
Molecular Weight 146.15 g/mol [3]160.17 g/mol [4]
Melting Point 159-161 °C[3]Not specified
Boiling Point 448.0 ± 18.0 °C at 760 mmHg[3]Not specified
CAS Number 58442-17-4[3]3012-80-4[4]

Synthesis and Experimental Protocols

The synthesis of substituted benzimidazoles can be achieved through various methods, most commonly via the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[5][6]

2.1. Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde

The following is a detailed protocol for the synthesis of the 5-carbaldehyde isomer, which serves as a representative example for this class of compounds.[7]

Experimental Protocol:

  • Step a: Esterification. 3-Amino-4-nitrobenzoic acid is reacted with methanol (MeOH) in the presence of sulfuric acid (H₂SO₄) at 60 °C to yield the methyl ester (95% yield).

  • Step b: Amination. The resulting ester is treated with methylamine (MeNH₂) in methanol to quantitatively yield the corresponding amide.

  • Step c: Reduction. The nitro group of the amide is reduced using zinc (Zn) and ammonium chloride (NH₄Cl) in a mixture of tetrahydrofuran (THF), water (H₂O), and methanol at 0 °C, affording the diamine (91% yield).

  • Step d: Cyclization. The diamine undergoes cyclization in the presence of formic acid at 150 °C under microwave irradiation to form the benzimidazole ring (77% yield).

  • Step e: Reduction of Amide. The amide is reduced to the corresponding alcohol using lithium aluminum hydride (LAH) in THF (81% yield).

  • Step f: Oxidation to Aldehyde. The alcohol is oxidized to the final product, 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde, using a Swern oxidation with dimethyl sulfoxide (DMSO), oxalyl chloride ((ClCO)₂), and triethylamine (Et₃N) in dichloromethane (DCM) (85% yield).[7]

2.2. General Synthesis of 2-Substituted-1H-benzimidazoles

A common method for the synthesis of 2-substituted-1H-benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅).[8]

Biological Activities and Therapeutic Potential

Benzimidazole derivatives are known for their broad spectrum of biological activities. The introduction of different substituents at various positions of the benzimidazole ring allows for the modulation of their therapeutic properties.

3.1. Anticancer Activity

Numerous studies have highlighted the potential of benzimidazole derivatives as anticancer agents.[9][10][11] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

  • EGFR Inhibition: Certain 1H-benzo[d]imidazole derivatives have been designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) inhibitors.[9]

  • Topoisomerase I Inhibition: A series of novel 1H-benzo[d]imidazoles have shown potent inhibitory activity against human topoisomerase I, a key enzyme in DNA replication. These compounds demonstrated significant growth inhibition (GI₅₀) against a panel of 60 human cancer cell lines, with values ranging from 0.16 to 3.6 μM.[8][10]

  • Fatty Acid Synthase (FASN) Inhibition: Novel (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives have been developed as potent inhibitors of FASN, an enzyme overexpressed in many cancers.[12]

The following table summarizes the anticancer activity of selected benzimidazole derivatives.

CompoundCancer Cell LineIC₅₀ / GI₅₀Mechanism of ActionReference
DCH4MCF-713.28 µg/mlNot specified[9]
DCH4KYSE-3044.21 µg/mlNot specified[9]
11a Panel of 60 cancer cell lines0.16 to 3.6 µMTopoisomerase I inhibitor[10]
12a Panel of 60 cancer cell lines0.16 to 3.6 µMTopoisomerase I inhibitor[10]
12b Panel of 60 cancer cell lines0.16 to 3.6 µMTopoisomerase I inhibitor[10]
6c HCT-116, HepG2, MCF-77.82 to 10.21 µMMulti-kinase inhibitor[11]
6i HCT-116, HepG2, MCF-77.82 to 10.21 µMMulti-kinase inhibitor[11]
CTL-06HCT-116, Caco-2, MCF-73 ± 0.25 µMFASN inhibitor[12]
CTL-12HCT-116, Caco-2, MCF-72.5 ± 0.25 µMFASN inhibitor[12]

3.2. Antimicrobial Activity

The benzimidazole scaffold is a core component of many antimicrobial agents.[1][13] Derivatives have shown efficacy against a range of bacteria and fungi.

  • Antibacterial Activity: Certain 1H-benzo[d]imidazole derivatives have demonstrated strong anti-staphylococcal activity, with Minimum Inhibitory Concentrations (MIC) as low as 15.6 mg/L.[13]

  • Antifungal Activity: Some derivatives have also shown significant antifungal activity.[1]

The following table presents the antimicrobial activity of selected benzimidazole derivatives.

Compound ClassMicroorganismMICReference
Phenyl-substituted benzyl ethersVarious bacteria0.39–0.78 mg/L[13]
Bis-benzimidazole diamidinesVarious bacteria0.12–0.5 mg/L[13]
EJMCh-13 / EJMCh-9P. mirabilis250 mg/L[13]
EJMCh-13 / EJMCh-9S. aureus15.6 mg/L[13]

Conclusion

While direct information on this compound is limited, the broader family of benzimidazole derivatives represents a highly valuable scaffold in medicinal chemistry. The synthetic accessibility and the possibility for diverse substitutions on the benzimidazole ring allow for the fine-tuning of their biological activities. The potent anticancer and antimicrobial properties of many derivatives make this class of compounds a continued focus for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of specific isomers, such as the title compound, is warranted to fully explore their therapeutic potential.

References

Spectral Analysis of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data (NMR, IR, and MS) for the compound 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde. Due to the limited availability of directly published spectra for this specific molecule, this guide compiles expected values based on the analysis of closely related benzimidazole derivatives and general principles of spectroscopic techniques. It also outlines standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from spectral data of analogous compounds and established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0s1HAldehyde (-CHO)
~8.20s1HH-2 (imidazole ring)
~8.10d1HH-5 or H-7
~7.70d1HH-5 or H-7
~7.80dd1HH-4
~3.90s3HN-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are typically in the range of 8-9 Hz for ortho-coupling and 1-2 Hz for meta-coupling in the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~192.5C=OAldehyde (-CHO)
~155.0CC-2 (imidazole ring)
~145.0CC-7a
~140.0CC-3a
~131.0CC-6
~125.0CHC-5
~123.0CHC-4
~115.0CHC-7
~31.0CH₃N-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumAromatic C-H stretch
~2920-2980Weak-MediumAliphatic C-H stretch (N-CH₃)
~2820, ~2720Medium, WeakAldehyde C-H stretch (Fermi doublet)
~1690-1710StrongAldehyde C=O stretch
~1620, ~1580, ~1480Medium-StrongC=C and C=N stretching (aromatic and imidazole rings)
~1350-1450MediumC-H bending (N-CH₃)
~800-850StrongC-H out-of-plane bending (substituted benzene)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
174High[M]⁺ (Molecular ion)
173High[M-H]⁺
145Medium[M-CHO]⁺
118Medium[M-CHO-HCN]⁺

Note: The molecular weight of C₁₀H₈N₂O is 174.18 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • For ¹³C NMR, a more concentrated sample (as much as will dissolve) is preferable due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Use a standard proton-decoupled pulse sequence to acquire the spectrum. This removes C-H coupling and simplifies the spectrum to single lines for each unique carbon atom.[2]

  • A longer acquisition time or a greater number of scans is typically required compared to ¹H NMR.

IR Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount (a few milligrams) of the solid sample in a volatile solvent like methylene chloride or acetone.[3]

  • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[5][6]

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.[6]

  • The high energy of electron impact often causes the molecular ion to fragment into smaller, characteristic ions.[5]

  • The ions are then accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[5][6]

  • A detector records the abundance of each ion, generating a mass spectrum.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter to remove particulates Dissolution->Filtration NMR NMR Spectrometer Filtration->NMR NMR Tube IR FT-IR Spectrometer Filtration->IR Salt Plate MS Mass Spectrometer Filtration->MS Direct Inlet/GC NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Pharmacological Potential of Benzimidazole Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its structural similarity to natural purines allows for interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] Among the diverse derivatives of this versatile heterocycle, benzimidazole carbaldehydes have emerged as a promising class of compounds with significant potential in drug discovery. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of benzimidazole carbaldehydes, with a focus on their anticancer, antimicrobial, and antioxidant properties.

Synthesis of Benzimidazole Carbaldehydes

The primary synthetic routes to benzimidazole carbaldehydes typically involve the condensation of o-phenylenediamines with a suitable aldehyde-containing reagent.[4][5][6] Variations in this core methodology aim to improve yields, reduce reaction times, and employ more environmentally benign conditions.[4]

One of the foundational methods is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization of the intermediate Schiff base.[4] Another common approach is the Phillips-Ladenburg reaction, where an o-phenylenediamine is reacted with a carboxylic acid or its derivative under acidic conditions and heat.[4] To introduce the carbaldehyde functionality, derivatives of these methods or subsequent modifications to the benzimidazole core are employed.

Modern synthetic strategies often utilize microwave or ultrasound assistance to accelerate the reaction and improve efficiency.[4] For instance, a microwave-assisted synthesis can significantly reduce reaction times from hours to minutes.[4]

Below is a generalized workflow for the synthesis of benzimidazole carbaldehydes.

General Synthesis Workflow for Benzimidazole Carbaldehydes cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process o_phenylenediamine o-Phenylenediamine condensation Condensation o_phenylenediamine->condensation aldehyde Aldehyde-containing Reagent aldehyde->condensation solvent Solvent (e.g., Ethanol, DMF) solvent->condensation catalyst Catalyst (e.g., p-TsOH, HCl) catalyst->condensation energy Energy Source (e.g., Heat, Microwave) energy->condensation cyclization Oxidative Cyclization condensation->cyclization workup Work-up (Neutralization, Filtration) cyclization->workup purification Purification (Recrystallization) workup->purification product Benzimidazole Carbaldehyde purification->product

Caption: General Synthesis Workflow for Benzimidazole Carbaldehydes.

Anticancer Activity

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of topoisomerases, disruption of microtubule polymerization, and induction of apoptosis.[7][8][9] Benzimidazole carbaldehydes and their derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines.

Mechanisms of Action

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with fundamental cellular processes in cancer cells.[8] Some of the key mechanisms include:

  • Microtubule Inhibition: Certain benzimidazole compounds can bind to tubulin, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[7][8]

  • Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Benzimidazole derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death.[7][9]

  • Induction of Apoptosis: Many benzimidazole compounds can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[8]

The following diagram illustrates a simplified potential signaling pathway for the anticancer activity of a hypothetical benzimidazole carbaldehyde derivative.

Potential Anticancer Signaling Pathway benz_carb Benzimidazole Carbaldehyde Derivative tubulin Tubulin benz_carb->tubulin Inhibits microtubule Microtubule Disruption tubulin->microtubule g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

Caption: Potential Anticancer Signaling Pathway.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of selected benzimidazole derivatives against various cancer cell lines, as reported in the literature.

CompoundCancer Cell LineIC50 (µM)Reference
2a MDA-MB-231165.02[10]
MBIC Breast Cancer Cells-[7]
Compound 9b -0.54 ± 0.01[11]

Note: Data is compiled from various sources and direct comparison may not be appropriate due to differing experimental conditions.

Antimicrobial Activity

The emergence of drug-resistant microbial strains has created an urgent need for novel antimicrobial agents.[3][12] Benzimidazole derivatives have shown broad-spectrum activity against various bacteria and fungi.[3][12][13]

Mechanisms of Action

The antimicrobial action of benzimidazoles can involve the inhibition of essential microbial enzymes or interference with cell wall synthesis.[3] For instance, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for several benzimidazole derivatives against different microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
4a B. subtilis12.5[12]
4a P. aeruginosa25[12]
4a C. albicans6.25[12]
4b C. albicans12.5[12]
BM2 Various Bacteria & Fungi12.5 ± 2.2 - 25 ± 1.5[14]
17 Three Fungal Strains25–62.5[2]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is commonly used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following diagram illustrates the general workflow for antimicrobial screening.

Antimicrobial Screening Workflow compound Benzimidazole Carbaldehyde Derivative serial_dilution Serial Dilution in Microtiter Plate compound->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation microorganism Microorganism Culture inoculum_prep Prepare Standardized Inoculum microorganism->inoculum_prep inoculum_prep->inoculation incubation Incubate inoculation->incubation read_results Read Results (Visual/Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Antimicrobial Screening Workflow.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases.[15] Benzimidazole derivatives have been investigated for their antioxidant potential, with some compounds demonstrating significant radical scavenging activity.[16][17][18]

Mechanisms of Action

The antioxidant activity of benzimidazoles is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of specific substituents on the benzimidazole ring can significantly influence this activity.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of compounds is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

CompoundAntioxidant Activity (IC50 µg/mL)Standard (BHT) IC50 (µg/mL)Reference
3a-e 1.054 - 19.0526.96[16]
Compound 3 57% inhibition (at 10⁻³ M)65% inhibition (at 10⁻³ M)[17]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration.

  • Sample Preparation: Various concentrations of the test compound are prepared.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Conclusion

Benzimidazole carbaldehydes and their derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated anticancer, antimicrobial, and antioxidant properties make them attractive candidates for further investigation and development in the pharmaceutical industry. The synthetic accessibility of the benzimidazole core allows for extensive structural modifications, providing a rich platform for the design of novel therapeutic agents with enhanced potency and selectivity. Further research focusing on structure-activity relationships and mechanistic studies will be crucial in unlocking the full therapeutic potential of this important heterocyclic scaffold.

References

An In-depth Technical Guide to 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde: Safety, Handling, and Scientific Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available scientific information for the chemical compound 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde. This document is intended to serve as a foundational resource for professionals in research and drug development who may be working with this or structurally related molecules.

Chemical and Physical Properties

This compound is a benzimidazole derivative with the molecular formula C₉H₈N₂O. The benzimidazole scaffold is a prominent feature in many biologically active compounds.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 181867-19-6
Appearance Solid (form may vary)
Boiling Point 336.9°C at 760 mmHg
Flash Point 157.5°C
Density 1.21 g/cm³
Vapor Pressure 0.000109 mmHg at 25°C

Safety and Handling

While specific quantitative toxicological data for this compound is limited, information from safety data sheets and data on structurally similar compounds can guide safe handling practices. The primary hazards are related to irritation and potential harmful effects upon ingestion or skin contact.

Hazard Identification

Based on available safety data sheets, this compound should be handled with care. Although specific GHS hazard statements are not consistently available for this exact compound, related benzimidazole and imidazole derivatives carry warnings for:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Personal Protective Equipment (PPE) and Engineering Controls

A risk-based approach should be taken to determine the appropriate level of personal and engineering controls.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Assess Risk Assess Risk Select PPE Select PPE Assess Risk->Select PPE Determines Use Fume Hood Use Fume Hood Select PPE->Use Fume Hood Handle as Powder Handle as Powder Use Fume Hood->Handle as Powder Decontaminate Decontaminate Handle as Powder->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

Standard first aid procedures should be followed in case of exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations.

Toxicological Data Summary
Toxicological EndpointSpeciesRouteValueReference
Acute Oral LD50 RatOral1144 mg/kg body weightEvaluation statement, 1H-Imidazole, 1-methyl-[1]
Acute Dermal LD50 RabbitDermal>2000 mg/kg body weightReport (CAS ): Acute Dermal Toxicity in the Rabbit[2]
Skin Corrosion/Irritation RabbitDermalCorrosiveEvaluation statement, 1H-Imidazole, 1-methyl-[1]
Eye Damage/Irritation RabbitOcularCauses serious eye damageEvaluation statement, 1H-Imidazole, 1-methyl-[1]

Note: This data is for a structurally related compound and should be used for preliminary hazard assessment only.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not published in readily accessible literature, a general method for the preparation of analogous 2-aryl-5-formylbenzimidazoles can be adapted.[3]

General Synthesis Approach

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative. For this compound, a plausible synthetic route would involve the cyclization of a suitably substituted N-methyl-phenylenediamine with a formic acid equivalent.

Conceptual Synthesis Workflow

Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Condensation Workup Workup Reaction->Workup Quenching/Extraction Purification Purification Workup->Purification Chromatography Product Product Purification->Product

Caption: A generalized workflow for the synthesis and purification of benzimidazole derivatives.

Purification and Analysis

Purification of benzimidazole derivatives is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific compound.

Characterization is commonly performed using nuclear magnetic resonance (NMR) spectroscopy. While specific NMR data for this compound is not available, the expected chemical shifts for the benzene and imidazole protons and carbons can be inferred from data on similar structures.[4]

Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[5] The specific biological profile of this compound has not been extensively characterized in publicly available literature. However, the activities of related compounds suggest potential areas of interest for research.

Potential as Anticancer Agents

Numerous studies have demonstrated the potential of benzimidazole derivatives as anticancer agents.[3][6] The mechanisms of action are varied and can include:

  • Topoisomerase Inhibition: Some benzimidazoles interfere with the function of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[3]

  • Kinase Inhibition: Benzimidazole scaffolds have been incorporated into molecules designed to inhibit various protein kinases that are often dysregulated in cancer, such as EGFR and mTOR.

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a validated anticancer strategy, and some benzimidazole derivatives have been shown to inhibit tubulin polymerization.[7]

  • p53 Stabilization: Certain benzimidazole-based compounds have been found to stabilize the tumor suppressor protein p53.[8]

Potential Signaling Pathways in Cancer

cluster_pathways Potential Downstream Effects Benzimidazole Derivative Benzimidazole Derivative Topoisomerase Topoisomerase Benzimidazole Derivative->Topoisomerase Inhibition Kinases (e.g., EGFR, mTOR) Kinases (e.g., EGFR, mTOR) Benzimidazole Derivative->Kinases (e.g., EGFR, mTOR) Inhibition Tubulin Tubulin Benzimidazole Derivative->Tubulin Inhibition of Polymerization TG2 TG2 Benzimidazole Derivative->TG2 Inhibition DNA Damage DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Topoisomerase->DNA Damage Kinases (e.g., EGFR, mTOR)->Cell Cycle Arrest Tubulin->Cell Cycle Arrest p53 Stabilization p53 Stabilization TG2->p53 Stabilization p53 Stabilization->Apoptosis

References

Methodological & Application

Synthesis of 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the synthesis of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of pharmacological activities. The presence of a methyl group at the N-1 position and a carbaldehyde group at the C-6 position provides versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

This protocol outlines a reliable synthetic route, detailing the necessary reagents, reaction conditions, and purification methods. The synthesis involves a two-step process starting from a commercially available precursor.

Experimental Protocol

The synthesis of this compound is proposed via a two-step sequence involving the formation of the benzimidazole core followed by N-methylation.

Step 1: Synthesis of 1H-benzo[d]imidazole-6-carbaldehyde

This step involves the condensation of 3,4-diaminobenzaldehyde with formic acid to form the benzimidazole ring.

Materials:

  • 3,4-Diaminobenzaldehyde

  • Formic acid (≥ 95%)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diaminobenzaldehyde (1 equivalent) in formic acid (10-15 equivalents).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into a beaker containing ice-cold water.

  • Neutralize the solution by the dropwise addition of a concentrated sodium hydroxide solution until a pH of 7-8 is reached. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 1H-benzo[d]imidazole-6-carbaldehyde.

Step 2: Synthesis of this compound

This step involves the N-methylation of the previously synthesized 1H-benzo[d]imidazole-6-carbaldehyde.

Materials:

  • 1H-benzo[d]imidazole-6-carbaldehyde

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 1H-benzo[d]imidazole-6-carbaldehyde (1 equivalent) in anhydrous DMF or acetone in a round-bottom flask, add potassium carbonate (1.5-2 equivalents). If using sodium hydride, add it portion-wise at 0 °C.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1-1.2 equivalents) dropwise to the mixture.

  • Continue stirring the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

StepReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
13,4-Diaminobenzaldehyde1H-benzo[d]imidazole-6-carbaldehydeFormic acid, NaOHFormic acid, Water100-1102-485-95
21H-benzo[d]imidazole-6-carbaldehydeThis compoundCH₃I, K₂CO₃DMFRoom Temp.4-670-85

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow Synthesis of this compound A 3,4-Diaminobenzaldehyde B 1H-benzo[d]imidazole-6-carbaldehyde A->B Formic Acid, Reflux C This compound B->C CH3I, K2CO3, DMF

Caption: Synthetic route for this compound.

Logical Relationship of Key Steps

This diagram shows the logical progression from starting materials to the final product.

Logical_Relationship Logical Flow of Synthesis Start Starting Material: 3,4-Diaminobenzaldehyde Step1 Step 1: Benzimidazole Ring Formation Start->Step1 Intermediate Intermediate: 1H-benzo[d]imidazole-6-carbaldehyde Step1->Intermediate Step2 Step 2: N-Methylation Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Logical progression of the synthesis protocol.

Application Notes and Protocols for the Derivatization of 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1-methyl-1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antifungal, and antiparasitic properties.[1][2] The aldehyde group at the 6-position of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde is a versatile functional handle that allows for a variety of chemical modifications. Derivatization at this position is a key strategy for generating compound libraries for structure-activity relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This document provides detailed protocols for several common and high-utility derivatization reactions of the aldehyde group: reductive amination, Knoevenagel condensation, formation of hydrazones and oximes, oxidation to a carboxylic acid, and reduction to an alcohol.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful method for converting aldehydes into amines.[3] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.[4] This method is widely used in drug discovery to introduce diverse amine functionalities.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it tolerates a wide variety of functional groups.[4]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalyst, optional for less reactive amines/ketones)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in DCE (0.2 M), add the desired amine (1.1 eq.).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[4]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amine derivative.

Data Summary: Reductive Amination
Amine SubstrateReducing AgentSolventReaction Time (h)Typical Yield (%)
AnilineNaBH(OAc)₃DCE1285-95
BenzylamineNaBH(OAc)₃THF880-90
PiperidineNaBH(OAc)₃DCE690-98
MorpholineNaBH(OAc)₃DCE690-98

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is valuable for creating compounds with extended conjugation and is often catalyzed by a weak base like piperidine or ammonium salts.[6][7]

Protocol 2: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine or Pyrrolidine

  • Ethanol or Toluene

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.2 eq.) in ethanol (0.5 M).

  • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78°C) for 2-6 hours.

  • Monitor the reaction by TLC. The product is often a colorful solid and may precipitate from the reaction mixture upon cooling.

  • Cool the reaction to room temperature. If a precipitate has formed, collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Data Summary: Knoevenagel Condensation
Active Methylene CompoundCatalystSolventReaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanol390-95
Ethyl CyanoacetatePyrrolidineToluene685-92
Meldrum's AcidAmmonium AcetateAcetic Acid480-90
Barbituric AcidPiperidineEthanol588-96

Hydrazone and Oxime Formation

Condensation of the aldehyde with hydrazines or hydroxylamine provides hydrazones and oximes, respectively. These derivatives are important pharmacophores and can serve as intermediates for further synthesis, such as the formation of various heterocyclic rings.[8][9]

Protocol 3: Synthesis of a Hydrazone Derivative

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq.) in ethanol (0.4 M).

  • Add the hydrazine derivative (1.1 eq.) followed by a few drops of glacial acetic acid.

  • Stir the mixture at room temperature or gently heat to 50-60°C for 1-4 hours.

  • The product often precipitates from the solution upon formation. Monitor completion by TLC.

  • Cool the mixture, collect the precipitate by filtration, wash with cold ethanol, and dry.

Oxidation to Carboxylic Acid

The aldehyde can be easily oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules due to its ability to form salt bridges and hydrogen bonds. The Pinnick oxidation is a mild and efficient method for this transformation.[10]

Protocol 4: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (scavenger)

  • tert-Butanol and water (solvent system)

Procedure:

  • Dissolve this compound (1.0 eq.) in tert-butanol.

  • Add 2-methyl-2-butene (4.0 eq.).

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.).

  • Add the aqueous solution to the aldehyde solution dropwise at room temperature.

  • Stir vigorously for 4-12 hours until the starting material is consumed (monitored by TLC).

  • Add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid.[10]

Reduction to Alcohol

Reduction of the aldehyde yields the primary alcohol, which can be a target molecule itself or an intermediate for ether or ester formation. Sodium borohydride is a mild and convenient reagent for this reduction.[11][12]

Protocol 5: Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute HCl

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol (0.3 M) in an ice bath.

  • Add sodium borohydride (1.5 eq.) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.[13]

  • Monitor the reaction by TLC.

  • Quench the reaction by slowly adding dilute HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the alcohol.

Data Summary: Oxidation and Reduction
Reaction TypeReagent(s)SolventReaction Time (h)Typical Yield (%)
OxidationNaClO₂, NaH₂PO₄t-BuOH/H₂O685-95
ReductionNaBH₄Methanol190-98

Visualizations

Derivatization_Workflow General Derivatization Workflow start This compound reductive_amination Reductive Amination (RNH₂, NaBH(OAc)₃) start->reductive_amination knoevenagel Knoevenagel Condensation (Z-CH₂-Z', Base) start->knoevenagel hydrazone Hydrazone/Oxime Formation (R-NHNH₂ / NH₂OH) start->hydrazone oxidation Oxidation (NaClO₂) start->oxidation reduction Reduction (NaBH₄) start->reduction product_amine Substituted Amines reductive_amination->product_amine product_alkene α,β-Unsaturated Derivatives knoevenagel->product_alkene product_hydrazone Hydrazones / Oximes hydrazone->product_hydrazone product_acid Carboxylic Acid oxidation->product_acid product_alcohol Primary Alcohol reduction->product_alcohol

Caption: Derivatization workflow for this compound.

Reductive_Amination_Pathway Reductive Amination Pathway aldehyde Aldehyde (R-CHO) step1 Condensation (-H₂O) aldehyde->step1 amine Primary Amine (R'-NH₂) amine->step1 imine Imine Intermediate (R-CH=N-R') step1->imine [H⁺] catalyst step2 Reduction (e.g., NaBH(OAc)₃) imine->step2 product Secondary Amine (R-CH₂-NH-R') step2->product

Caption: Key steps in the reductive amination of an aldehyde.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel anticancer agents derived from 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde. This class of compounds has shown significant potential in cancer therapy, primarily through the inhibition of human topoisomerase I.

Introduction

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2] The benzimidazole scaffold is structurally similar to purine nucleotides, allowing these compounds to interact with various biopolymers and disrupt cellular processes in cancer cells.[3] The strategic introduction of a methyl group at the N-1 position and a carbaldehyde group at the C-6 position of the benzimidazole ring provides a versatile platform for the synthesis of diverse molecular architectures with potential therapeutic applications.

This document outlines the synthesis of a series of novel bis-benzimidazole (BBZ) derivatives from this compound, their evaluation for anticancer activity, and the elucidation of their mechanism of action. The protocols provided are based on established methodologies for the synthesis and biological characterization of similar benzimidazole-based anticancer agents.[1][2]

Synthesis of Bis-Benzimidazole Derivatives

The synthesis of the target bis-benzimidazole compounds involves a multi-step process, beginning with the preparation of key diamine intermediates, followed by a condensation reaction with 2-aryl-5-formyl-1H-benzimidazoles. While the provided literature primarily details the synthesis using non-methylated benzimidazole precursors, the following protocols have been adapted for the use of this compound as the starting material.

Synthetic Workflow

Synthetic_Workflow A 5-chloro-2-nitroacetanilide C 2-nitroacetanilide derivatives A->C Nucleophilic Substitution B N-substituted piperazines B->C D Deacetylation (10% H2SO4) C->D E Deacetylated intermediates D->E F Catalytic Hydrogenation (10% Pd/C) E->F G Diamine intermediates F->G I Condensation (Na2S2O5, Ethanol, Reflux) G->I H This compound H->I J Target Bis-Benzimidazole Derivatives I->J

Caption: Synthetic workflow for bis-benzimidazole derivatives.

Experimental Protocols

1. General Procedure for the Preparation of Diamine Intermediates (Adapted from Pandey et al., 2022[1][2])

  • Step 1: Synthesis of 2-nitroacetanilide derivatives. To a solution of 5-chloro-2-nitroacetanilide (1.46 mmol) in DMSO, add the appropriate N-substituted piperazine (1.5 equiv) and triethylamine (3 equiv). Stir the reaction mixture at 120 °C. Monitor the reaction progress by TLC. After completion, cool the mixture and pour it into ice-water to precipitate the product. Filter, wash with water, and dry to obtain the 2-nitroacetanilide derivative.

  • Step 2: Deacetylation. Treat the 2-nitroacetanilide derivative from the previous step with 10% sulfuric acid and heat the mixture. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the deacetylated product. Filter, wash with water, and dry.

  • Step 3: Catalytic Hydrogenation. Dissolve the deacetylated intermediate in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation using 10% Pd/C at 40 psi at room temperature. After the reaction is complete (as monitored by TLC), filter the catalyst and concentrate the filtrate under reduced pressure to obtain the diamine intermediate.

2. General Procedure for the Synthesis of Target Bis-Benzimidazole Derivatives (Adapted from Pandey et al., 2022[1][2])

  • To a solution of the diamine intermediate (1.46 mmol, 1 equiv) and this compound (2.2 mmol, 1.5 equiv) in ethanol, add sodium metabisulfite (Na2S2O5) (0.73 mmol, 0.5 equiv) in 1 mL of water.

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in ethyl acetate) to yield the target bis-benzimidazole derivative.

Anticancer Activity and Mechanism of Action

The synthesized bis-benzimidazole derivatives have been evaluated for their anticancer potential against a panel of human cancer cell lines, revealing potent growth-inhibitory effects. The primary mechanism of action is believed to be the inhibition of human topoisomerase I, a key enzyme involved in DNA replication and repair.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the 50% growth inhibition (GI50) values for a selection of the most potent bis-benzimidazole derivatives against various cancer cell lines, as reported by Pandey et al. (2022).[1][2] While these compounds were not synthesized from the exact user-specified starting material, they represent the anticancer potential of this structural class.

CompoundCancer Cell LineGI50 (µM)
11a Leukemia (CCRF-CEM)0.28
Leukemia (K-562)0.35
Colon Cancer (HCT-116)0.16
Melanoma (UACC-257)0.23
12a Leukemia (RPMI-8226)0.31
NSCLC (NCI-H460)0.26
Colon Cancer (COLO 205)0.22
Ovarian Cancer (OVCAR-3)0.29
12b Leukemia (SR)0.36
NSCLC (HOP-92)0.33
Colon Cancer (KM12)0.27
Breast Cancer (MCF7)0.31
Proposed Mechanism of Action: Topoisomerase I Inhibition

The bis-benzimidazole derivatives are proposed to act as topoisomerase I inhibitors.[1][2] By binding to the DNA-topoisomerase I complex, they stabilize the cleavable complex, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.

Mechanism_of_Action cluster_0 Cellular Effects A Bis-benzimidazole Derivative B DNA-Topoisomerase I Complex A->B Binds to C Stabilization of Cleavable Complex B->C D DNA Strand Breaks C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Proposed mechanism of action for bis-benzimidazole derivatives.

Biological Evaluation Protocols

1. Cell Viability Assay (MTT Assay) (Adapted from Pandey et al., 2022[2])

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized bis-benzimidazole derivatives for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI50 values.

2. Human Topoisomerase I DNA Relaxation Assay (Adapted from Pandey et al., 2022[1][2])

  • Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and the test compound at various concentrations in the assay buffer.

  • Incubate the reaction mixture at 37 °C for 30 minutes.

  • Stop the reaction by adding a stop solution (containing SDS and loading dye).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form.

3. Cell Cycle Analysis by Flow Cytometry (Adapted from Pandey et al., 2022[1][2])

  • Treat cancer cells with the test compounds at their GI50 concentrations for the desired time period.

  • Harvest the cells, wash with PBS, and fix with cold 70% ethanol.

  • Treat the fixed cells with RNase A and stain with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[1][2]

Conclusion

The synthetic route starting from this compound offers a promising avenue for the development of novel bis-benzimidazole derivatives as potent anticancer agents. The detailed protocols and application notes provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis and evaluation of this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy is warranted to advance these compounds towards clinical development.

References

Application Notes and Protocols for the Synthesis of Novel Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel benzimidazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. Benzimidazoles are a core structural motif in a variety of FDA-approved drugs and are actively being investigated for a wide range of pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][2][3] The methodologies presented herein focus on modern, efficient, and environmentally conscious synthetic strategies.

I. Overview of Synthetic Strategies

The synthesis of the benzimidazole scaffold is versatile, with numerous methods developed to allow for the introduction of diverse substituents. The most common approach involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or with an aldehyde.[4][5] This document will detail three contemporary and widely adopted protocols:

  • One-Pot Synthesis using a Heterogeneous Catalyst: This method offers simplicity, reduced work-up, and the potential for catalyst recycling, aligning with the principles of green chemistry.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods.[7][8][9]

  • Green Synthesis in an Eco-Friendly Solvent: This approach emphasizes the use of non-toxic, renewable solvents and catalysts to minimize environmental impact.[4][5]

II. Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of various benzimidazole derivatives using the protocols detailed in this document.

Table 1: One-Pot Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst [6]

EntryAldehydeCatalystSolventTime (h)Yield (%)
1Benzaldehyde10 wt% MgO@DFNSEthanol395
24-Chlorobenzaldehyde10 wt% MgO@DFNSEthanol3.592
34-Methoxybenzaldehyde10 wt% MgO@DFNSEthanol396
44-Nitrobenzaldehyde10 wt% MgO@DFNSEthanol488
52-Naphthaldehyde10 wt% MgO@DFNSEthanol490

Catalyst: Magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS)

Table 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [7]

EntryN-Substituted-o-phenylenediamineAldehydeCatalystTime (min)Yield (%)
1N-phenyl-o-phenylenediamineBenzaldehydeEr(OTf)₃ (1 mol%)599
2N-phenyl-o-phenylenediamine4-ChlorobenzaldehydeEr(OTf)₃ (1 mol%)598
3N-phenyl-o-phenylenediamine4-MethylbenzaldehydeEr(OTf)₃ (1 mol%)599
4N-benzyl-o-phenylenediamineBenzaldehydeEr(OTf)₃ (1 mol%)597
5N-benzyl-o-phenylenediamine4-ChlorobenzaldehydeEr(OTf)₃ (1 mol%)596

Catalyst: Erbium (III) trifluoromethanesulfonate

Table 3: Green Synthesis of 2-Substituted Benzimidazoles

EntryAldehydeCatalystSolventTime (h)Yield (%)
1AnisaldehydeNH₄Cl (30 mol%)Ethanol285
24-ChlorobenzaldehydeNH₄Cl (30 mol%)Ethanol2.582
34-NitrobenzaldehydeNH₄Cl (30 mol%)Ethanol378
4BenzaldehydeNH₄Cl (30 mol%)Ethanol288
53,4,5-TrimethoxybenzaldehydeNH₄Cl (30 mol%)Ethanol2.580

Catalyst: Ammonium Chloride

III. Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Catalyst[7]

Materials:

  • o-phenylenediamine (OPD) (1 mmol, 108.14 mg)

  • Benzaldehyde (1.1 mmol, 116.73 mg, 0.11 mL)

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

  • Two-neck round bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a two-neck round bottom flask containing ethanol, add o-phenylenediamine (1 mmol) and benzaldehyde (1.1 mmol).

  • Add the 10 wt% MgO@DFNS catalyst to the reaction mixture.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to separate the catalyst.

  • The filtrate containing the product can be further purified by recrystallization or column chromatography if necessary.

  • Dry the recovered catalyst overnight at 80 °C for reuse.

Protocol 2: Microwave-Assisted Synthesis of 1-Phenyl-2-aryl-benzimidazoles[8]

Materials:

  • N-phenyl-o-phenylenediamine (1 mmol)

  • Aryl aldehyde (1 mmol)

  • Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) (1% mol)

  • 3 mL glass vial suitable for microwave synthesis

  • Microwave reactor

  • Ethyl acetate

  • Water

Procedure:

  • In a 3 mL glass vial, combine N-phenyl-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1% mol).

  • Add the corresponding aryl aldehyde (1 mmol) to the mixture.

  • Place the vial in the microwave reactor and irradiate for 5 minutes at a fixed temperature of 60 °C.

  • Monitor the reaction by TLC and/or GC/MS analysis.

  • After completion, add water to the reaction mixture.

  • Extract the product with ethyl acetate (4 x 3 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography.

Protocol 3: Green Synthesis of 2-(4-methoxyphenyl)-1H-benzoimidazole[4]

Materials:

  • o-phenylenediamine (0.92 mmol, 100 mg)

  • Anisaldehyde (0.92 mmol, 125 mg)

  • Ammonium chloride (NH₄Cl) (30 mol%, 150 mg)

  • Ethanol (4 mL)

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a flask, mix o-phenylenediamine (0.92 mmol) and anisaldehyde (0.92 mmol) in 4 mL of ethanol.

  • Add ammonium chloride (0.15 g, 30 mol%) to the mixture.

  • Stir the resulting mixture at 80°C for 2 hours.

  • Monitor the completion of the reaction using TLC (eluent: ethyl acetate:hexane, 1:2 v/v).

  • After the reaction is complete, pour the mixture into ice-cold water.

  • The product will precipitate as a pale yellow solid.

  • Filter the solid, wash it twice with water, and then dry it.

  • The pure product can be obtained by recrystallization from ethanol.

IV. Signaling Pathways and Experimental Workflows

The therapeutic effects of benzimidazole derivatives often stem from their ability to interact with and modulate key cellular signaling pathways. For instance, many novel benzimidazole derivatives have been designed as anticancer agents that induce apoptosis (programmed cell death) or inhibit protein kinases involved in tumor growth and proliferation.[1][3][10][11][12]

Signaling Pathway Diagram: Benzimidazole-Induced Apoptosis

Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[1][3][13] They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

G cluster_0 Benzimidazole Derivative cluster_1 Mitochondrial Apoptosis Pathway Benzimidazole Benzimidazole Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activation Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Benzimidazole-induced intrinsic apoptosis pathway.

Experimental Workflow Diagram: General Synthesis of Benzimidazoles

The following diagram illustrates a generalized workflow for the synthesis and purification of benzimidazole derivatives as described in the protocols.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis Reactants o-phenylenediamine + Aldehyde/Carboxylic Acid Reaction Reaction (Catalyst, Solvent, Heat/MW) Reactants->Reaction Workup Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis FinalProduct Pure Benzimidazole Derivative Analysis->FinalProduct

Caption: General workflow for benzimidazole synthesis.

References

Application Notes and Protocols for 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde as a versatile chemical intermediate in the synthesis of biologically active compounds. Detailed experimental protocols, quantitative data, and pathway diagrams are included to facilitate its use in research and drug development.

Overview and Key Applications

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The benzimidazole scaffold is a privileged structure in drug discovery, and the presence of a reactive carbaldehyde group at the 6-position allows for a wide range of chemical modifications.[1] This intermediate is particularly valuable for the development of:

  • Anticancer Agents: Serving as a precursor for compounds that target crucial cellular machinery involved in cancer progression, such as topoisomerase I.[2][3]

  • Antimicrobial Agents: Enabling the synthesis of derivatives with potential antibacterial and antifungal properties.

The aldehyde functionality provides a reactive handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, leading to a diverse library of compounds for biological screening.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Synthesis of this compound

Application in the Synthesis of Anticancer Agents

This compound is a valuable intermediate in the synthesis of potent anticancer agents, particularly those that function as topoisomerase I inhibitors. These compounds often feature a bis-benzimidazole (BBZ) core, which can be synthesized through the condensation of the carbaldehyde with an appropriate diamine.

Experimental Protocol: Synthesis of a Bis-benzimidazole Derivative

This protocol is adapted from the synthesis of structurally similar 2-aryl-bis-benzimidazoles and is applicable for the condensation of this compound with a substituted o-phenylenediamine.[2][3]

Materials:

  • This compound

  • N-substituted piperazin-1-yl benzene-1,2-diamine derivative

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the N-substituted piperazin-1-yl benzene-1,2-diamine derivative (1.0 equivalent) in a mixture of ethanol and water.

  • Add this compound (1.5 equivalents) to the solution.

  • Add sodium metabisulfite (0.5 equivalents) to the reaction mixture.

  • Reflux the mixture for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and then with water.

  • Dry the product under vacuum to yield the final bis-benzimidazole compound.

Expected Yield: 60-75% (based on analogous reactions).[2]

Quantitative Data: Anticancer Activity of a Representative Bis-benzimidazole

The following table summarizes the 50% growth inhibition (GI₅₀) values for a representative bis-benzimidazole derivative synthesized from a benzimidazole-6-carbaldehyde intermediate against a panel of human cancer cell lines. This data highlights the potential of this class of compounds as potent anticancer agents.[2][3]

Cell LineCancer TypeGI₅₀ (µM)
K-562Leukemia0.21
MOLT-4Leukemia0.16
A549/ATCCNon-Small Cell Lung0.28
HOP-92Non-Small Cell Lung0.20
OVCAR-3Ovarian0.23
OVCAR-4Ovarian0.22
UACC-257Melanoma0.18
UACC-62Melanoma0.19
Signaling Pathway: Topoisomerase I Inhibition and Cell Cycle Arrest

Compounds derived from this compound have been shown to target human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and transcription.[2][3] Inhibition of Topoisomerase I leads to DNA damage, which in turn triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

G cluster_drug Drug Action cluster_cellular Cellular Response Drug Bis-benzimidazole Derivative TopoI Topoisomerase I Inhibition Drug->TopoI Inhibits DNADamage DNA Damage TopoI->DNADamage Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest DNADamage->CellCycleArrest Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Promotes

Caption: Mechanism of action for anticancer derivatives.

Application in the Synthesis of Antimicrobial Agents

The benzimidazole scaffold is also a key component of many antimicrobial agents. The carbaldehyde group of this compound can be derivatized to produce compounds with potential antibacterial and antifungal activities. A common approach is the synthesis of Schiff bases through condensation with various amines.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, sulfanilamide)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted primary amine (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature to allow the Schiff base to crystallize.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds from this compound.

G Start 1-methyl-1H-benzo[d]imidazole- 6-carbaldehyde Reaction Condensation Reaction (e.g., with a diamine or amine) Start->Reaction Purification Purification (Filtration/Crystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Characterization->Screening

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility in the construction of potent anticancer and antimicrobial agents makes it a compound of significant interest to researchers in drug discovery and development. The protocols and data presented in these application notes provide a solid foundation for the successful utilization of this important building block.

References

Application Note: Analytical Methods for the Comprehensive Characterization of 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde is a heterocyclic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry and materials science.[1] As a versatile intermediate, it serves as a crucial building block for the synthesis of more complex bioactive molecules.[1] Accurate and comprehensive characterization is essential to confirm its identity, purity, and stability, ensuring the reliability of downstream applications. This document provides detailed application notes and protocols for the analytical characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.18 g/mol [1][2]
CAS Number 181867-19-6[2]
Appearance Solid[3]
IUPAC Name 1-methyl-1H-benzimidazole-6-carbaldehyde[1]

Analytical Techniques and Protocols

A combination of spectroscopic and chromatographic methods is recommended for a full structural elucidation and purity assessment.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms in this compound.

Expected Spectral Data: Based on the analysis of similar benzimidazole structures, the following chemical shifts are anticipated.[4][5][6]

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~10.0 (s, 1H)Aldehyde (-CHO)
~8.2 (s, 1H)Imidazole C2-H
~8.1 (s, 1H)Aromatic C5-H
~7.8 (d, 1H)Aromatic C7-H
~7.7 (d, 1H)Aromatic C4-H
~3.9 (s, 3H)Methyl (N-CH₃)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[4]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation and phase correction. Integrate signals in the ¹H spectrum and assign peaks based on chemical shifts, coupling patterns, and correlations from 2D NMR experiments (e.g., COSY, HSQC) if necessary.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound with high accuracy.

Expected Data:

ParameterExpected Value
Ionization Mode Electrospray Ionization (ESI), Positive
Observed Ion [M+H]⁺
Calculated m/z for [C₉H₉N₂O]⁺ 161.0709
Observed m/z ~161.0709 (within ± 5 ppm)

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.[4]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Compare the observed accurate mass of the protonated molecular ion [M+H]⁺ with the theoretically calculated mass to confirm the elemental formula.[5]

HPLC is a standard method for determining the purity of the synthesized compound. A reverse-phase method is typically suitable for this class of molecules.[7]

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Assignment
~3400-3200N-H stretch (from potential tautomerism/intermolecular H-bonding)[6]
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch (N-CH₃)[8]
~1680-1660Aldehyde C=O stretch
~1620-1580C=N stretch (imidazole ring)[6]
~1500-1400Aromatic C=C stretch

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Background Scan: Perform a background scan using an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[9]

  • Data Analysis: Identify and label the significant absorption peaks and assign them to the corresponding functional groups.

Workflows and Logical Diagrams

// Nodes for techniques ms [label="HRMS\n(High-Resolution Mass Spec)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ftir [label="FTIR\n(Infrared Spectroscopy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nmr [label="NMR\n(¹H, ¹³C, 2D)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for information derived info_ms [label="Provides: Elemental Composition\n(Confirms C₉H₈N₂O)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; info_ftir [label="Provides: Functional Groups\n(C=O, C=N, N-CH₃)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; info_nmr [label="Provides: Atomic Connectivity\n(The 'Blueprint' of the molecule)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Final structure node final_structure [label="Confirmed Structure:\nthis compound", shape=ellipse, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124", penwidth=2, color="#5F6368"];

// Edges ms -> info_ms; ftir -> info_ftir; nmr -> info_nmr;

{info_ms, info_ftir, info_nmr} -> final_structure; } Caption: Integrated approach for structural elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Formylation of 1-Methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1-methyl-1H-benzimidazole. The following information is designed to address specific issues that may be encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 1-methyl-1H-benzimidazole?

The most common and effective method for the formylation of 1-methyl-1H-benzimidazole is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[1][2] Due to the electron-rich nature of the 1-methyl-1H-benzimidazole ring system, it is a suitable substrate for this type of electrophilic substitution.

Q2: What is the expected regioselectivity for the formylation of 1-methyl-1H-benzimidazole?

The formylation of 1-methyl-1H-benzimidazole is expected to occur selectively at the C2 position. The nitrogen atom at the 1-position directs the electrophilic attack to the adjacent carbon, leading to the formation of 1-methyl-1H-benzimidazole-2-carbaldehyde.

Q3: What are the potential side reactions to be aware of during the formylation of 1-methyl-1H-benzimidazole?

While the formylation at the C2 position is the major reaction pathway, several side reactions can occur, leading to impurities and reduced yields. These include:

  • Over-formylation: Although less common for this specific substrate, prolonged reaction times or excessive amounts of the Vilsmeier reagent could potentially lead to di-formylation or other secondary reactions.

  • Hydrolysis of the Vilsmeier Reagent: The Vilsmeier reagent is highly moisture-sensitive. The presence of water in the reaction mixture will lead to its decomposition, reducing the amount of active formylating agent and consequently lowering the yield of the desired product.

  • Formation of Colored Impurities: Oxidation of the benzimidazole starting material or side reactions involving the Vilsmeier reagent can lead to the formation of colored byproducts, which can complicate the purification process.[3]

  • Reaction with Solvent: In some cases, the highly reactive Vilsmeier reagent can react with the solvent if it contains nucleophilic functional groups.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formylation of 1-methyl-1H-benzimidazole.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and anhydrous DMF and POCl₃.
Insufficient Reagent Stoichiometry Ensure that at least a stoichiometric amount of the Vilsmeier reagent is used relative to the 1-methyl-1H-benzimidazole. An excess of the reagent may be necessary to drive the reaction to completion.
Low Reaction Temperature While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent formylation step may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and gradually increase the temperature if the reaction is sluggish.
Incomplete Reaction The reaction time can vary depending on the scale and specific conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material has been consumed before work-up.[3]
Problem 2: Formation of Multiple Products or Significant Impurities
Possible Cause Recommended Solution
Presence of Water As mentioned, water will decompose the Vilsmeier reagent and can lead to side products. Rigorous exclusion of moisture is critical.
Oxidation of Starting Material o-Phenylenediamine derivatives can be susceptible to oxidation.[3] While 1-methyl-1H-benzimidazole is more stable, colored impurities may arise from trace amounts of unalkylated starting material or side reactions. Performing the reaction under an inert atmosphere can minimize this.
Incorrect Work-up Procedure The work-up procedure is crucial for isolating the pure product. The reaction is typically quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium carbonate) to precipitate the product.[4] Ensure the pH is carefully controlled during neutralization.
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Presence of Colored Impurities If the product is contaminated with colored impurities, treatment with activated carbon can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through celite to remove the carbon and adsorbed impurities.[3]
Similar Polarity of Product and Impurities If impurities have a similar polarity to the desired product, making separation by column chromatography difficult, consider alternative purification techniques. Recrystallization from a suitable solvent system can be an effective method for obtaining highly pure 1-methyl-1H-benzimidazole-2-carbaldehyde.
Product Solubility The product may have some solubility in the aqueous layer during extraction. Ensure to back-extract the aqueous layer with a suitable organic solvent to maximize recovery.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 1-Methyl-1H-benzimidazole

This protocol is a general guideline and may require optimization based on specific laboratory conditions and the scale of the reaction.

Materials:

  • 1-Methyl-1H-benzimidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium acetate solution

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add freshly distilled POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-1H-benzimidazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium acetate solution until the pH is between 6 and 8. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-methyl-1H-benzimidazole-2-carbaldehyde.

Data Presentation

Parameter Vilsmeier-Haack Formylation
Typical Yield 70-90% (Yields can vary based on reaction scale and optimization)
Reaction Time 2-6 hours
Reaction Temperature 0 °C to 50 °C
Key Reagents POCl₃, DMF

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Start_Mat 1-Methyl-1H- benzimidazole Vilsmeier_Reagent->Start_Mat Intermediate Iminium Salt Intermediate Start_Mat->Intermediate Electrophilic Aromatic Substitution Product 1-Methyl-1H-benzimidazole- 2-carbaldehyde Intermediate->Product Hydrolysis (Work-up) Quench Quench with Ice Product->Quench Neutralize Neutralize (e.g., NaOAc) Quench->Neutralize Isolate Filter Neutralize->Isolate Purify Recrystallize or Chromatography Isolate->Purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-methyl-1H-benzimidazole.

Troubleshooting_Logic Start Low or No Product Yield Moisture Check for Moisture Contamination Start->Moisture Stoichiometry Verify Reagent Stoichiometry Start->Stoichiometry Temperature Optimize Reaction Temperature Start->Temperature Time Increase Reaction Time Start->Time Solution1 Use Anhydrous Reagents and Inert Atmosphere Moisture->Solution1 Solution2 Use Excess Vilsmeier Reagent Stoichiometry->Solution2 Solution3 Monitor by TLC and Adjust Temperature Temperature->Solution3 Solution4 Monitor by TLC until Starting Material is Consumed Time->Solution4

Caption: Troubleshooting decision tree for low product yield in the formylation reaction.

References

Technical Support Center: 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1] For optimal preservation, storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation.[1] The solid form of benzimidazole derivatives is generally more stable than solutions.[2]

Q2: Is this compound sensitive to light?

A2: Yes, benzimidazole derivatives have been shown to be photosensitive, particularly when in solution.[2][3] It is crucial to protect solutions of this compound from light to prevent potential photodegradation. When not in use, store solutions in amber vials or wrap the container with aluminum foil.

Q3: What are the known incompatibilities of this compound?

A3: this compound should be considered incompatible with strong oxidizing agents and strong reducing agents.[1][4] Contact with these substances can lead to degradation of the aldehyde functional group.

Q4: What are the potential degradation pathways for this compound?

A4: While specific data for this compound is limited, based on the chemistry of benzimidazoles and aldehydes, the following degradation pathways are possible:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (1-methyl-1H-benzo[d]imidazole-6-carboxylic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by incompatible oxidizing agents.

  • Photodecomposition: The benzimidazole ring system can be susceptible to photodecomposition in solution upon exposure to UV light.[2][3]

  • Hydrolysis: While the benzimidazole ring is generally stable, prolonged exposure to strong acidic or basic conditions may lead to hydrolysis.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing) Oxidation of the aldehyde group or other impurities.Purify the compound by recrystallization or column chromatography. Ensure future storage is under an inert atmosphere and protected from light.
Loss of reactivity in a reaction Degradation of the starting material.Verify the purity of the compound using techniques like NMR or LC-MS before use. If degradation is suspected, purify the material. Always use freshly prepared solutions when possible.
Unexpected side products in a reaction Reaction with incompatible reagents or solvents. Degradation of the starting material into reactive species.Ensure all reagents and solvents are compatible. Avoid strong oxidizing and reducing agents. Run a control reaction with a freshly purified batch of the compound.
Precipitation from solution upon storage Poor solubility or potential polymerization/degradation.Check the solubility of the compound in the chosen solvent. Store solutions at the recommended temperature and protect from light. If precipitation occurs, try gentle warming and sonication. If it persists, the solution may have degraded.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline for the purification of the title compound from non-polar and moderately polar impurities.

  • Stationary Phase: Silica gel 60 (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal eluent system should be determined by thin-layer chromatography (TLC).

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexane) and pack the column.

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the dissolved compound onto a small amount of silica gel and dry it.

    • Carefully load the dried silica gel with the adsorbed compound onto the top of the packed column.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the purified product under vacuum.

Protocol 2: Synthesis of this compound

This is a representative synthetic route adapted from the literature for similar benzimidazole aldehydes.[6]

Step 1: Synthesis of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol This step is based on the reduction of a corresponding ester, which would be synthesized prior.

  • To a solution of methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LAH) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting solid and wash it with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1-methyl-1H-benzo[d]imidazol-6-yl)methanol.

Step 2: Oxidation to this compound (Swern Oxidation)

  • In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add dimethyl sulfoxide (DMSO) dropwise to the solution.

  • After stirring for a few minutes, add a solution of (1-methyl-1H-benzo[d]imidazol-6-yl)methanol in DCM dropwise.

  • Stir the mixture at -78 °C for the appropriate time (monitor by TLC).

  • Add triethylamine to the reaction mixture and allow it to warm to room temperature.

  • Add water to quench the reaction and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

Visualizations

Stability_Troubleshooting Troubleshooting Logic for Stability Issues start Experiment Fails or Yields Unexpected Results check_purity Check Purity of Starting Material (NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify the Compound (Protocol 1) is_pure->purify No check_conditions Review Experimental Conditions is_pure->check_conditions Yes re_run Re-run Experiment with Pure Material purify->re_run incompatible Are there incompatible reagents (strong oxidizers/reducers)? check_conditions->incompatible light_exposure Was the reaction protected from light? incompatible->light_exposure No modify_reagents Modify Protocol to Exclude Incompatible Reagents incompatible->modify_reagents Yes protect_light Re-run Experiment with Light Protection light_exposure->protect_light No consult_literature Consult Further Literature for Specific Reaction light_exposure->consult_literature Yes modify_reagents->re_run protect_light->re_run

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways compound This compound oxidation Oxidation compound->oxidation O2, light, catalysts photodecomposition Photodecomposition (in solution) compound->photodecomposition UV light hydrolysis Hydrolysis (strong acid/base) compound->hydrolysis H+/OH- product_acid 1-methyl-1H-benzo[d]imidazole-6-carboxylic acid oxidation->product_acid product_photo Ring-opened or Dimerized Products photodecomposition->product_photo product_hydrolysis Ring-opened Diamine Derivatives hydrolysis->product_hydrolysis

Caption: Potential degradation pathways of the compound.

References

Technical Support Center: Overcoming Solubility Challenges of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many benzimidazole derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of many benzimidazole derivatives is primarily due to their chemical structure. The benzimidazole core is a fused bicyclic aromatic system, which is inherently hydrophobic.[1] This hydrophobicity makes it difficult for the molecules to interact favorably with water molecules, leading to precipitation in aqueous environments. Many benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but low solubility.[2][3]

Q2: My benzimidazole derivative is soluble in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "crashing out" of solution. While a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) can effectively dissolve your compound at high concentrations, its miscibility with water can be deceptive.[1] When the DMSO stock is introduced into a predominantly aqueous buffer, the local concentration of the organic solvent is no longer sufficient to keep the hydrophobic benzimidazole derivative dissolved. This abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous medium and precipitate.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at or below 0.5%.[4] Higher concentrations can lead to cytotoxicity and may interfere with the biological assay, producing misleading results.[4] It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for the compound) to assess its impact on your specific experimental system.

Q4: I am observing inconsistent results in my experiments. Could this be related to solubility?

A4: Yes, inconsistent results are a common consequence of poor compound solubility. If your benzimidazole derivative is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. This can lead to poor reproducibility of experimental data. It is also important to consider the solid-state properties of your compound, as polymorphism (the existence of different crystalline forms) can affect solubility and dissolution rates, leading to batch-to-batch variability.[2]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

If you are experiencing precipitation of your benzimidazole derivative when diluting a DMSO stock into an aqueous buffer, follow this step-by-step guide.

Step 1: Determine the Kinetic Solubility in Your Assay Buffer

Before making significant changes to your protocol, it's crucial to understand the kinetic solubility of your compound in your specific assay buffer. This will tell you the maximum concentration you can achieve without immediate precipitation.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

Objective: To determine the maximum concentration of a benzimidazole derivative that can be maintained in an aqueous buffer without immediate precipitation after dilution from a DMSO stock.

Materials:

  • Benzimidazole derivative

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous assay buffer (e.g., PBS)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., absorbance at 620 nm) or visual inspection

Methodology:

  • Prepare a high-concentration stock solution: Dissolve the benzimidazole derivative in 100% DMSO to a concentration of 10-30 mM. Ensure the compound is fully dissolved; gentle warming to 37°C for 10-15 minutes and vortexing can help.[1]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock solution.

  • Addition to Buffer: In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This will create a consistent final DMSO concentration across all wells.[1]

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.[1]

  • Analysis: Visually inspect the wells for precipitation or measure the turbidity using a plate reader. The highest concentration at which no precipitation is observed is the kinetic solubility.

Step 2: Strategies to Improve Solubility

Based on the determined kinetic solubility, you can employ several strategies to increase the concentration of your compound in the final assay.

Strategy 1: pH Modification

Benzimidazoles are weakly basic compounds, and their solubility is often pH-dependent.[4] They are generally more soluble in acidic conditions where the imidazole nitrogen atoms can be protonated.[1][5]

Troubleshooting:

  • Hypothesis: Lowering the pH of the assay buffer will increase the solubility of the benzimidazole derivative.[1]

  • Methodology: Prepare a series of buffers with varying pH values (e.g., pH 5.5, 6.5, 7.4).[1] Determine the kinetic solubility in each buffer.

  • Caution: Ensure that any change in pH does not negatively affect your assay performance or the stability of other components.

Strategy 2: Use of Co-solvents

Introducing a water-miscible organic solvent into your final assay buffer can increase the solubility of your compound.[1]

Troubleshooting:

  • Common Co-solvents: Ethanol, polyethylene glycol 300/400 (PEG300/400), and N,N-dimethylformamide (DMF) can be considered.[4]

  • Methodology: Prepare your assay buffer with a final concentration of 1-5% of the chosen co-solvent. Add the co-solvent to the buffer before adding your compound's DMSO stock solution.[1]

  • Control: Always run a vehicle control with the same co-solvent concentration to assess its impact on the assay.

Strategy 3: Formulation Approaches

For in vivo studies or when higher concentrations are required, more advanced formulation strategies may be necessary.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase its dissolution rate and bioavailability.[2][6]

  • Nanotechnology: Reducing the particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution.[2][7] Nanoemulsions are another effective approach for solubilizing lipophilic benzimidazoles.[8]

  • Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes can dramatically increase its aqueous solubility.[2][9][10]

  • Prodrug Approach: Chemical modification of the benzimidazole derivative to create a more soluble prodrug that is converted to the active compound in vivo.[11][12][13]

Data Presentation: Solubility Enhancement of Benzimidazole Derivatives

The following tables summarize quantitative data on the improvement of benzimidazole derivative solubility using various techniques.

Table 1: Effect of pH and Surfactants on Albendazole Solubility

ConditionSolubility (µg/mL)Fold Increase vs. pH 8
pH 2 Buffer23.517.7
pH 4 Buffer4.33.2
pH 6 Buffer1.41.1
pH 8 Buffer1.31.0
pH 10 Buffer2.01.5
Tween 2042.032.3

Data adapted from a study on albendazole-loaded chitosan-tripolyphosphate nanoparticles.[14]

Table 2: Solubility Enhancement of Albendazole and Fenbendazole with Cyclodextrins

CompoundSystemSolubility (µg/mL)Fold Increase
AlbendazoleAqueous Solution0.4188-
+ β-cyclodextrin~93.47223
+ Hydroxypropyl-β-cyclodextrin~443.061058
+ HP-β-CD + PVP-k30~591.221412
FenbendazoleAqueous Solution0.1054-
+ β-cyclodextrin45.56432
+ Hydroxypropyl-β-cyclodextrin~159.361512
+ HP-β-CD + PVP-k30~144.661373

Data from a study on inclusion complexes and self-assembled cyclodextrin aggregates.[9][10]

Table 3: Improvement of Fenbendazole Solubility with Different Vehicles

VehicleSolubility (mg/mL)Fold Increase (approx.)
Water0.00033-
Methyl-β-cyclodextrin (1:1)20.2160,000

Data from a review on the use of fenbendazole for cancer therapy.[15]

Mandatory Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_solubility Kinetic Solubility Assay cluster_troubleshooting Troubleshooting Strategies stock Prepare high-concentration stock in 100% DMSO serial_dilution Serial dilution of DMSO stock stock->serial_dilution add_compound Transfer DMSO stock to buffer plate serial_dilution->add_compound add_buffer Add aqueous buffer to separate plate add_buffer->add_compound incubation Incubate and observe for precipitation add_compound->incubation ph_modification pH Modification incubation->ph_modification cosolvents Use of Co-solvents incubation->cosolvents formulation Advanced Formulations (Solid Dispersions, Nanoparticles, etc.) incubation->formulation

Caption: Workflow for addressing solubility issues of benzimidazole derivatives.

solubility_factors cluster_compound Compound Properties cluster_environment Environmental Factors hydrophobicity Hydrophobicity solubility Aqueous Solubility hydrophobicity->solubility pka pKa pka->solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility ph pH ph->solubility cosolvents Co-solvents cosolvents->solubility surfactants Surfactants surfactants->solubility

References

Technical Support Center: Scaling Up the Synthesis of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde.

Experimental Protocols

A common and scalable method for the synthesis of this compound is the Vilsmeier-Haack formylation of 1-methyl-1H-benzo[d]imidazole. Below is a representative experimental protocol.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )CAS Number
1-methyl-1H-benzo[d]imidazoleC₈H₈N₂132.161632-83-3
Phosphorus oxychloridePOCl₃153.3310025-87-3
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Sodium acetateCH₃COONa82.03127-09-3
WaterH₂O18.027732-18-5
Ethyl acetateC₄H₈O₂88.11141-78-6
BrineNaCl(aq)--
Anhydrous sodium sulfateNa₂SO₄142.047757-82-6

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv.) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 equiv.) dropwise while maintaining the temperature between 0-5 °C. Stir the resulting mixture at this temperature for 30-60 minutes. The Vilsmeier reagent is often a colorless to pale yellow solid or viscous liquid.[1]

  • Formylation Reaction: Dissolve 1-methyl-1H-benzo[d]imidazole (1.0 equiv.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the addition of a cold aqueous solution of sodium acetate (5.0 equiv.). Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield this compound.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis.

dot

TroubleshootingGuide cluster_synthesis Synthesis Stage cluster_issues Potential Issues & Solutions Start Start Synthesis Vilsmeier Vilsmeier Reagent Formation Start->Vilsmeier Formylation Formylation Reaction Vilsmeier->Formylation issue1 Issue: Low or No Product Formation |  Possible Causes: - Inactive Vilsmeier reagent - Low reactivity of substrate - Insufficient reaction time/temperature |  Solutions: - Use fresh, anhydrous reagents - Increase reaction temperature or time - Confirm substrate purity Vilsmeier->issue1:f0 Check Reagent Activity Workup Aqueous Work-up Formylation->Workup issue2 Issue: Formation of a Dark, Tarry Residue |  Possible Causes: - Reaction overheating - Presence of impurities |  Solutions: - Strict temperature control (ice bath) - Use high-purity starting materials Formylation->issue2:f0 Monitor Temperature issue3 Issue: Multiple Products on TLC |  Possible Causes: - Di-formylation - Isomer formation (e.g., 4- or 5-carbaldehyde) - Decomposition |  Solutions: - Optimize stoichiometry of Vilsmeier reagent - Control reaction temperature - Purify via column chromatography Formylation->issue3:f0 Analyze Byproducts Purification Purification Workup->Purification issue4 Issue: Difficult Product Isolation |  Possible Causes: - Product is water-soluble - Emulsion formation during work-up |  Solutions: - Saturate aqueous layer with NaCl - Use a different extraction solvent - Filter through Celite Workup->issue4:f0 Optimize Extraction Product Final Product Purification->Product

Caption: Troubleshooting workflow for the synthesis of this compound.

ProblemPossible CauseSuggested Solution
Low or No Product Formation Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-purity POCl₃ and DMF.
Low Reactivity of Substrate: The benzimidazole ring may not be sufficiently electron-rich for formylation under the current conditions.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely by TLC.
Incomplete Reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently heat the reaction mixture (e.g., to 40-50 °C).
Formation of a Dark, Tarry Residue Reaction Overheating: The Vilsmeier-Haack reaction can be exothermic, and excessive heat can lead to polymerization and decomposition of starting materials and products.Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and its addition to the substrate. Use an ice bath to dissipate heat effectively.
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC Di-formylation: Although less common, reaction at multiple positions on the benzimidazole ring can occur, especially with an excess of the Vilsmeier reagent.Optimize the stoichiometry of the Vilsmeier reagent. A slight excess (1.2-1.5 equivalents) is typically sufficient.
Formation of Isomers: Formylation can potentially occur at other positions on the benzimidazole ring (e.g., 4-, 5-, or 7-position). The 6-position is generally favored, but isomer formation is possible.Careful control of reaction conditions (temperature and addition rate) can influence regioselectivity. Isomers may need to be separated by careful column chromatography.
Decomposition: The product or starting material may be unstable under the reaction conditions.Ensure the reaction temperature is not too high and the reaction time is not excessively long.
Difficulty in Isolating the Product Product is Partially Water-Soluble: The aldehyde product may have some solubility in the aqueous phase during work-up, leading to lower isolated yields.Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Perform multiple extractions with an organic solvent.
Emulsion Formation during Work-up: The presence of DMF and salts can sometimes lead to the formation of emulsions, making phase separation difficult.Add more brine or a small amount of a different organic solvent to break the emulsion. Filtering the mixture through a pad of Celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?

A1: The primary safety concerns are the thermal hazards associated with the Vilsmeier reagent and the reaction itself. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. The Vilsmeier reagent itself can be thermally unstable.[2][3][4][5][6] It is crucial to have adequate cooling and to add reagents slowly. POCl₃ is also highly corrosive and reacts violently with water, so appropriate personal protective equipment (PPE) must be worn, and the reaction should be conducted in a well-ventilated fume hood.

Q2: What is the expected color of the Vilsmeier reagent?

A2: The Vilsmeier reagent is often a colorless to pale yellow or orange solid or viscous liquid.[1] The color can be influenced by the purity of the starting materials.

Q3: Are there any alternative, potentially safer, formylation methods for a large-scale synthesis?

A3: Yes, several alternative formylation methods exist. For N-formylation, formic acid can be a direct and efficient reagent.[7] Other methods for formylating heterocyclic compounds that might be adaptable for scale-up include the Duff reaction or the use of other formylating agents like N-formylsaccharin, which may offer milder reaction conditions. Microwave-assisted synthesis has also been shown to be effective for preparing benzimidazole derivatives and can sometimes be scaled up using continuous flow reactors.[8]

Q4: How can I confirm the regioselectivity of the formylation?

A4: The position of the formyl group on the benzimidazole ring can be confirmed using spectroscopic methods, primarily ¹H NMR and ¹³C NMR. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum will be distinct for each isomer. For the 6-carbaldehyde isomer, specific splitting patterns for the protons on the benzene ring will be observed. Further confirmation can be obtained through 2D NMR techniques like COSY and HMBC.

Q5: What are the likely byproducts in this reaction?

A5: Besides isomeric carbaldehydes, potential byproducts can include unreacted starting material and di-formylated products. If the reaction overheats or is exposed to moisture, decomposition products may also be present. The nature and quantity of byproducts will depend on the specific reaction conditions.

dot

LogicalRelationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_control Control Parameters StartingMaterial 1-methyl-1H-benzo[d]imidazole VilsmeierHaack Vilsmeier-Haack Formylation StartingMaterial->VilsmeierHaack Reagents POCl3, DMF Reagents->VilsmeierHaack TargetProduct This compound VilsmeierHaack->TargetProduct Byproducts Isomers, Di-formylated Products, Decomposition Products VilsmeierHaack->Byproducts Temperature Temperature Temperature->VilsmeierHaack influences Temperature->Byproducts affects formation Stoichiometry Stoichiometry Stoichiometry->VilsmeierHaack influences Stoichiometry->Byproducts affects formation Purity Reagent Purity Purity->VilsmeierHaack influences

Caption: Key relationships in the synthesis of this compound.

References

Technical Support Center: Column Chromatography Techniques for Purifying Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of benzimidazoles using column chromatography. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying benzimidazoles by column chromatography?

A1: The most common stationary phase for the column chromatography of benzimidazoles is silica gel.[1] Silica gel with a mesh size of 60-120 or 100-200 is frequently used.[1] Its polar nature is well-suited for separating benzimidazole derivatives based on their polarity.

Q2: What are some recommended mobile phase systems for benzimidazole purification?

A2: Typical mobile phases are mixtures of a non-polar solvent and a more polar solvent. Common choices include:

  • Ethyl Acetate : Petroleum Ether (e.g., a 2:8 ratio)[1]

  • Ethyl Acetate : n-Hexane[2]

  • Benzene : Acetone (e.g., a 7:3 ratio)[3]

  • Chloroform : Ethanol (e.g., a 90:10 v/v ratio)[1] The optimal solvent system and ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q3: Should I use isocratic or gradient elution?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample. Isocratic elution, where the solvent composition remains constant, is simpler. However, for mixtures with multiple components of varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective in achieving good separation.[1]

Q4: My benzimidazole derivative is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar compounds, you may need to use a more polar mobile phase. Consider adding a small percentage of methanol to your ethyl acetate. For basic compounds like benzimidazoles, adding a small amount of a base such as triethylamine or ammonia to the mobile phase can help to reduce tailing and improve elution.

Q5: How can I tell if my benzimidazole is degrading on the silica gel column?

A5: You can perform a simple stability test using TLC. Spot your crude material on a TLC plate and let it sit for about an hour. Then, develop the plate and check for the appearance of new spots, which would indicate degradation. If degradation is observed, you might consider using deactivated silica gel or an alternative stationary phase like alumina.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Product does not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
The compound has degraded on the column.Test for compound stability on silica gel using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.
The compound is insoluble in the mobile phase and has precipitated at the top of the column.Choose a mobile phase in which your compound is more soluble. You may need to change the solvent system entirely.
Poor separation of product and impurities The chosen mobile phase does not provide adequate resolution.Systematically screen different solvent systems using TLC to find one that gives a good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for your product.
The column is overloaded with the crude material.Use a larger column or reduce the amount of crude material loaded. A general rule is a silica gel to crude material ratio of at least 30:1 (w/w).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Product elutes with significant tailing The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase to reduce interactions with acidic silanol groups.
The compound is not fully soluble in the mobile phase as it moves through the column.Select a mobile phase where the compound has better solubility.
Fractions are contaminated with an unknown compound The solvent used for elution may be contaminated.Use high-purity solvents for your mobile phase.
The compound is degrading into another product during chromatography.Re-evaluate the stability of your compound on silica gel. Consider a faster purification method or a different stationary phase.

Quantitative Data

Table 1: Rf Values of Benzimidazole and a Reactant in a Specific Solvent System.[3]

CompoundMobile Phase (Benzene:Acetone, 7:3)Rf Value
o-Phenylenediamine (Reactant)Benzene:Acetone (7:3)0.73
Benzimidazole (Product)Benzene:Acetone (7:3)0.39

Table 2: Rf Values for a Series of Substituted Benzimidazole Derivatives.[2]

DerivativeMobile Phase (Ethyl acetate: Benzene, 6:4)Rf Value
III1 (C16H14N4O4S)Ethyl acetate: Benzene (6:4)0.71
III2 (C16H14N4O4S)Ethyl acetate: Benzene (6:4)0.69
III3 (C16H14N3O2SCl)Ethyl acetate: Benzene (6:4)0.72

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Benzimidazole Derivative

This protocol is a general guideline and may need to be optimized for your specific benzimidazole derivative.

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase you plan to use for elution.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a thin layer of sand on top of the plug.

    • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.

    • Allow the solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve your crude benzimidazole product in a minimal amount of the mobile phase or a suitable volatile solvent.

    • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just level with the sand.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • If using gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified benzimidazole derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery crude_product Crude Benzimidazole dissolve Dissolve in Minimal Solvent crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample pack_column Pack Column with Silica Gel Slurry pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Benzimidazole evaporate->pure_product

Caption: Experimental workflow for benzimidazole purification.

troubleshooting_tree start Chromatography Issue no_elution Product Not Eluting? start->no_elution poor_separation Poor Separation? start->poor_separation tailing Peak Tailing? start->tailing increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Is mobile phase non-polar? check_stability Check Compound Stability on Silica no_elution->check_stability Is compound potentially unstable? optimize_solvent Optimize Solvent System via TLC poor_separation->optimize_solvent Poor Rf separation on TLC? check_loading Reduce Sample Load or Use Larger Column poor_separation->check_loading Column overloaded? add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier Is compound basic? check_solubility Ensure Solubility in Mobile Phase tailing->check_solubility Low solubility?

Caption: Troubleshooting decision tree for column chromatography.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H NMR spectrum of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, with comparisons to relevant alternative compounds. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate structural elucidation and purity assessment.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound and compares it with its non-methylated parent compound, 1H-benzo[d]imidazole-6-carbaldehyde, and a C2-substituted analogue. This comparison highlights the influence of substitution on the chemical shifts of the benzimidazole core protons.

CompoundSolventH-2 (s)H-4 (d)H-5 (dd)H-7 (s)-CHO (s)N-CH₃ (s)Other Signals
This compound DMSO-d₆8.358.157.787.9510.053.90-
1H-benzo[d]imidazole-6-carbaldehyde[1]DMSO-d₆8.208.107.737.6910.01-NH proton signal
2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde[1]DMSO-d₆-8.207.738.1010.01-Signals for the diethoxyphenyl group and NH proton

Note: Chemical shifts (δ) are reported in ppm. Coupling constants for the aromatic protons are typically in the range of 8.0-9.0 Hz for ortho-coupling and 1.0-2.0 Hz for meta-coupling.

Structural Visualization and Proton Assignment

The chemical structure of this compound with proton assignments is depicted below.

Caption: Structure of this compound.

A placeholder image is used above. A proper chemical structure diagram would be generated here with proton labels (H-2, H-4, H-5, H-7, -CHO, N-CH₃) corresponding to the data table.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a ¹H NMR spectrum of a benzimidazole derivative.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Ensure the sample is fully dissolved by gentle vortexing or inversion.

2. Instrument and Acquisition Parameters:

  • Spectrometer: A Bruker Avance 400 MHz spectrometer or equivalent.[2]

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • Pulse Program: A standard 30-degree pulse sequence (e.g., zg30).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the spectrum using the TMS signal as a reference.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum to confirm the structure of this compound follows a logical workflow.

workflow A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Calibrate Spectrum (TMS) B->C D Integrate Peaks C->D E Identify Key Signals (-CHO, N-CH3, Aromatic Protons) D->E F Analyze Multiplicity and Coupling Constants E->F G Assign Protons to Structure F->G H Compare with Reference Spectra G->H I Confirm Structure and Purity H->I

Caption: Workflow for ¹H NMR spectral analysis and structure confirmation.

References

A Researcher's Guide to Interpreting the Electron Ionization Mass Spectrum of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed interpretation of the expected mass spectrum of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde (C₉H₈N₂O), a compound of interest in medicinal chemistry and materials science. By comparing its fragmentation patterns with those of related structural motifs—namely aromatic aldehydes and benzimidazole derivatives—we can construct a reliable fragmentation pathway to aid in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data discussed herein is based on a standard protocol for the analysis of a thermally stable, solid organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation: A dilute solution of this compound (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: A GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and a quadrupole mass analyzer is used.

  • Injection: 1 µL of the sample solution is injected into the GC inlet, which is heated to approximately 250°C.

  • Chromatographic Separation: The compound is separated from the solvent and any impurities using a suitable temperature gradient on the GC column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source, which is maintained at a high vacuum and a temperature of ~230°C. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions formed from its decomposition are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectrum Analysis

The mass spectrum of an aromatic aldehyde fused to a heterocyclic system like 1-methylbenzimidazole is predicted to be dominated by fragmentation pathways characteristic of both moieties. Aromatic aldehydes are known to exhibit strong molecular ion peaks and a prominent [M-1]⁺ peak from the loss of the aldehydic hydrogen.[1][2][3][4] Benzimidazole derivatives are characterized by the stability of the molecular ion and subsequent fragmentation involving the loss of hydrogen cyanide (HCN).[5][6]

The molecular weight of this compound is 160.17 g/mol .[7][8][9] Therefore, the molecular ion (M⁺•) is expected at m/z 160 .

Table 1: Predicted Key Fragment Ions and Their Interpretation

m/zProposed Ion Structure/FormulaNeutral LossInterpretation
160[C₉H₈N₂O]⁺•-Molecular Ion (M⁺•)
159[C₉H₇N₂O]⁺H•Loss of the aldehydic hydrogen radical, a characteristic α-cleavage for aromatic aldehydes. This is often a very stable acylium ion and may be the base peak.
131[C₈H₇N₂]⁺CHO•Loss of the formyl radical, another common α-cleavage for aromatic aldehydes.
104[C₇H₆N]⁺HCNLoss of hydrogen cyanide from the m/z 131 fragment, a typical fragmentation for the benzimidazole ring system.
77[C₆H₅]⁺HCNLoss of a second molecule of hydrogen cyanide from the m/z 104 fragment, leading to a stable phenyl-type cation.

Proposed Fragmentation Pathway

The fragmentation begins with the formation of the molecular ion (m/z 160). This ion can then follow two primary pathways initiated by the aldehyde group, followed by the characteristic fragmentation of the benzimidazole core.

G M M⁺• This compound m/z = 160 M_minus_1 [M-H]⁺ m/z = 159 M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z = 131 M->M_minus_29 - CHO• M_minus_29_minus_27 [M-CHO-HCN]⁺ m/z = 104 M_minus_29->M_minus_29_minus_27 - HCN M_minus_29_minus_27_minus_27 [M-CHO-2HCN]⁺ m/z = 77 M_minus_29_minus_27->M_minus_29_minus_27_minus_27 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Comparative Analysis

  • vs. Benzaldehyde: Benzaldehyde's mass spectrum is dominated by its molecular ion (m/z 106), a strong [M-1]⁺ peak (m/z 105), and a fragment at m/z 77 ([M-CHO]⁺).[2] The target molecule mirrors this behavior with the expected formation of prominent [M-1]⁺ (m/z 159) and [M-CHO]⁺ (m/z 131) ions.

  • vs. 1-Methylbenzimidazole: The mass spectrum of simple benzimidazoles typically shows a stable molecular ion followed by the loss of HCN.[5][6] In our target molecule, this fragmentation is not primary but secondary, occurring after the initial, more favorable fragmentation of the aldehyde substituent. The loss of HCN from the [M-CHO]⁺ fragment (m/z 131 → m/z 104) is a clear indicator of the underlying benzimidazole core structure.

This comparative analysis demonstrates how the final mass spectrum is a composite of the fragmentation tendencies of its constituent functional groups, providing a powerful tool for structural confirmation.

References

A Comparative Guide to the Validation of Analytical Methods for 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of potential analytical methods for the quantification of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. While specific validated methods for this particular molecule are not widely published, this document extrapolates from established methods for structurally similar benzimidazole derivatives and aromatic aldehydes to provide a comprehensive framework for method development and validation.

The primary analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the availability of instrumentation.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize typical performance characteristics for the analytical methods discussed. These values are derived from studies on related benzimidazole and aldehyde compounds and should be considered as a starting point for the validation of a method for this compound.

Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Validation ParameterTypical Performance for Related Compounds
Linearity (R²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Wavelength (λmax)~254 nm, ~310 nm

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validation ParameterTypical Performance for Related Compounds
Linearity (R²)> 0.995
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.3 - 3 ng/mL
Ionization ModeElectrospray Ionization (ESI), Positive Mode

Table 3: UV-Visible Spectrophotometry

Validation ParameterTypical Performance for Related Compounds
Linearity (R²)> 0.99
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mL
Wavelength (λmax)Dependent on solvent and pH

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the techniques discussed.

Protocol 1: HPLC-UV Method for Quantification

This method is suitable for the routine quality control of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dilute test samples to fall within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV detector set at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 310 nm).

3. Validation Parameters to Assess:

  • Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. Perform a linear regression and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze at least six replicate samples of the same concentration on the same day and under the same conditions.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, temperature) and assess the impact on the results.[1]

Protocol 2: LC-MS/MS Method for Trace Analysis

This method is ideal for the determination of low levels of this compound, for instance, in biological matrices or as an impurity.

1. Sample Preparation:

  • Sample extraction may be required depending on the matrix. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed for sample clean-up and concentration.[2]

  • Prepare calibration standards in the same matrix as the samples to compensate for matrix effects.

2. LC-MS/MS Conditions:

  • LC System: Utilize a UHPLC system for better resolution and shorter run times.

  • Column: A C18 or similar reverse-phase column suitable for UHPLC.

  • Mobile Phase: A gradient of acetonitrile or methanol with water, both containing 0.1% formic acid to promote ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Optimize the precursor ion (the protonated molecule [M+H]⁺) and at least two product ions for quantification and confirmation.

3. Validation Parameters to Assess:

  • Follow the same validation parameters as for the HPLC-UV method, with a focus on matrix effects, which can be significant in LC-MS/MS.

Protocol 3: UV-Visible Spectrophotometric Method

This is a simpler and more cost-effective method, suitable for the quantification of the pure substance or in simple formulations.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Prepare a series of calibration standards by diluting the stock solution.

2. Spectrophotometric Analysis:

  • Record the UV spectrum of the compound to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the blank, standards, and samples at the λmax.

3. Validation Parameters to Assess:

  • The validation parameters are similar to those for HPLC-UV, focusing on linearity, accuracy, and precision within a defined concentration range.

Visualizations

The following diagrams illustrate the workflows for the analytical method validation process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Define Analytical Requirements (e.g., sensitivity, matrix) B Select Analytical Technique (HPLC, LC-MS/MS, etc.) A->B C Optimize Method Parameters (e.g., mobile phase, column, wavelength) B->C D Specificity C->D E Linearity & Range C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Solution Stability C->J K Prepare Validation Report D->K E->K F->K G->K H->K I->K J->K L Implement for Routine Use K->L

Caption: A typical workflow for analytical method validation.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Report Results H->I

Caption: Experimental workflow for HPLC-UV analysis.

References

cytotoxic effects of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde on cancer cell lines.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde and Structurally Related Compounds Against Various Cancer Cell Lines

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including promising anticancer properties.[1][2][3] This has led to the extensive investigation of various benzimidazole derivatives as potential therapeutic agents. This guide provides a comparative overview of the cytotoxic effects of benzimidazole derivatives, with a focus on providing a framework for evaluating compounds such as this compound. By presenting experimental data from studies on related compounds, we aim to offer researchers and drug development professionals a valuable resource for understanding the structure-activity relationships and therapeutic potential of this chemical class.

Comparative Cytotoxicity of Benzimidazole Derivatives

The cytotoxic efficacy of benzimidazole derivatives has been evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the specific chemical substitutions on the benzimidazole core and the genetic makeup of the cancer cells. The following tables summarize the IC50 values of several benzimidazole derivatives across different cancer cell lines, providing a benchmark for assessing the potential of novel analogues.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5 (bromo-derivative) MCF-7 (Breast)17.8 ± 0.24 µg/mL[4]
DU-145 (Prostate)10.2 ± 1.4 µg/mL[4]
H69AR (Lung)49.9 ± 0.22 µg/mL[4]
Compound 18b A549 (Lung)0.12[5]
MCF-7 (Breast)0.15[5]
K562 (Leukemia)0.21[5]
MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) MCF-7 (Breast)0.73 ± 0.0[6]
MDA-MB-231 (Breast)20.4 ± 0.2[6]
Compound 6c (3-Br substituted) Various7.82 - 10.21[7][8]
Compound 6i (3-F substituted) Various7.82 - 10.21[7][8]
Compounds 11a, 12a, 12b NCI-60 Panel0.16 - 3.6[9][10]
se-182 A549 (Lung)15.80[11]
HepG2 (Liver)15.58[11]
Compound 3 (a benzimidazole salt) HepG2 (Liver)25.14[12]
MCF-7 (Breast)22.41[12]
DLD-1 (Colorectal)41.97[12]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed experimental protocols are crucial. Below are outlines of standard assays used to evaluate the anticancer effects of benzimidazole derivatives.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique to quantify apoptosis and analyze cell cycle distribution following compound treatment.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • For Apoptosis: Cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).

    • For Cell Cycle: Cells are fixed (e.g., with 70% ethanol) and stained with a DNA-intercalating dye like PI.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different apoptotic stages or cell cycle phases (G0/G1, S, G2/M).

Mechanistic Insights: Signaling Pathways

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. These compounds have been reported to act as inhibitors of topoisomerases, protein kinases, and microtubule polymerization.[2][3]

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, A549) seed Seed cells in 96-well plates start->seed treat Treat with Benzimidazole Derivative (e.g., this compound) seed->treat mtt MTT Assay (Cell Viability) treat->mtt flow Flow Cytometry (Apoptosis & Cell Cycle) treat->flow western Western Blot (Protein Expression) treat->western ic50 Calculate IC50 mtt->ic50 apoptosis_analysis Quantify Apoptosis flow->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution flow->cell_cycle_analysis protein_analysis Analyze Protein Levels western->protein_analysis

Caption: Experimental workflow for assessing the cytotoxic effects of a test compound.

signaling_pathways cluster_compound Benzimidazole Derivative cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes compound This compound tubulin Tubulin Polymerization compound->tubulin kinases Kinases (EGFR, HER2, CDK2, mTOR) compound->kinases topoisomerase Topoisomerase compound->topoisomerase g2m_arrest G2/M Phase Cell Cycle Arrest tubulin->g2m_arrest proliferation Inhibition of Proliferation kinases->proliferation apoptosis Apoptosis topoisomerase->apoptosis g2m_arrest->apoptosis apoptosis->proliferation leads to

Caption: Potential signaling pathways affected by benzimidazole derivatives.

Conclusion

The presented data underscores the significant potential of the benzimidazole scaffold in the development of novel anticancer agents. The cytotoxic activity is highly dependent on the substitution patterns around the core structure, highlighting the importance of structure-activity relationship studies. For a novel compound like this compound, the comparative data from other benzimidazole derivatives provides a strong foundation for predicting its potential efficacy and guiding future experimental work. Further investigations into its specific molecular targets and mechanisms of action are warranted to fully elucidate its therapeutic promise.

References

A Comparative Guide to the Reactivity of Benzimidazole-5-carbaldehyde and Benzimidazole-6-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of the 5-carbaldehyde and 6-carbaldehyde isomers of benzimidazole. We will delve into the structural nuances that govern their behavior, present supporting experimental data for their N-substituted analogues, and provide detailed experimental protocols for key reactions.

The Question of Isomerism: Tautomerism in Unsubstituted Benzimidazoles

A critical factor to consider when comparing 5-carbaldehyde and 6-carbaldehyde benzimidazole is the phenomenon of annular tautomerism. In an unsubstituted benzimidazole ring, the proton on the nitrogen atom can readily migrate to the other nitrogen. This rapid equilibrium means that the 5- and 6-positions are chemically equivalent. Consequently, 1H-benzimidazole-5-carbaldehyde and 1H-benzimidazole-6-carbaldehyde are not distinct, isolable isomers but are two representations of the same compound, correctly referred to as 1H-benzimidazole-5(6)-carbaldehyde.

Caption: Annular tautomerism in unsubstituted 5(6)-carbaldehyde benzimidazole.

To meaningfully compare the reactivity of a carbaldehyde group at the 5- versus the 6-position, it is necessary to study N-substituted derivatives. By replacing the N-H proton with a group such as methyl or benzyl, the tautomerism is blocked, and the 5- and 6-isomers become distinct and stable compounds. The remainder of this guide will focus on the comparative reactivity of these N-substituted analogues.

Reactivity of N-Substituted Isomers: A True Comparison

With tautomerism impeded, the reactivity of the aldehyde group is dictated by its position relative to the pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-3). The electronic properties of the benzimidazole ring system as a whole influence the electrophilicity of the carbonyl carbon.

Electronic Properties and Predicted Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is primarily governed by the electrophilicity (partial positive charge) of the carbonyl carbon. The fused imidazole ring acts as a substituent on the benzene ring, and its electronic influence differs between the 5- and 6-positions.

  • 1-Alkyl-1H-benzimidazole-5-carbaldehyde : The aldehyde group is para to the pyrrole-like N-1 and meta to the pyridine-like N-3. The electron-donating effect of the pyrrole-like nitrogen can be transmitted through resonance to the C5 position, which may slightly decrease the electrophilicity of the aldehyde.

  • 1-Alkyl-1H-benzimidazole-6-carbaldehyde : The aldehyde group is meta to the pyrrole-like N-1 and para to the pyridine-like N-3. The electron-withdrawing inductive effect of the pyridine-like nitrogen is more pronounced at this position.

Based on these electronic considerations, it is predicted that the 1-alkyl-1H-benzimidazole-6-carbaldehyde isomer is slightly more reactive towards nucleophiles than the corresponding 5-carbaldehyde isomer due to a more electrophilic carbonyl carbon.

While direct comparative kinetic studies are scarce in the literature, we can summarize representative reactions for each isomer to provide a practical comparison.

Comparative Reaction Analysis

The following table summarizes common reactions for N-substituted benzimidazole carbaldehyde isomers based on available literature. Note that the reactions were not performed under identical, side-by-side conditions, but the data provides insight into the synthetic utility of each isomer.

Reaction TypeIsomerReagents & ConditionsProductYieldReference
Oxidation 1-Methyl-1H-benzimidazole-5-carbaldehydeSwern Oxidation: DMSO, (COCl)₂, Et₃N, CH₂Cl₂1-Methyl-1H-benzimidazole-5-carbaldehyde85%[1]
Reduction 1-Methyl-1H-benzimidazole-5-carbaldehydeLithium Aluminum Hydride (LAH), THF(1-Methyl-1H-benzimidazol-5-yl)methanol81%[1]
Schiff Base Formation 1-Methyl-5-aminobenzimidazole (precursor)Salicylaldehyde, Methanol2-{[(1-Methyl-1H-benzimidazol-5-yl)imino]methyl}phenol67%[2]
Knoevenagel Condensation (1-Methyl-1H-benzimidazol-2-yl)acetonitrile (related substrate)Aromatic aldehydes, NaOH, grinding or microwave2-(1-Methyl-1H-benzimidazol-2-yl)-3-arylacrylonitrileHigh[3]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and key reactions of N-substituted benzimidazole carbaldehydes.

Protocol 1: Synthesis of 1-Methyl-1H-benzimidazole-5-carbaldehyde via Swern Oxidation

This protocol is adapted from a multi-step synthesis where the final step is the oxidation of the corresponding alcohol.[1]

  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under a nitrogen atmosphere.

  • Oxalyl Chloride Solution : In the flask, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition : Add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise via a dropping funnel, maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Substrate Addition : Add a solution of (1-methyl-1H-benzimidazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, keeping the temperature below -65 °C. Stir the resulting mixture for 30 minutes.

  • Base Quench : Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up : Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 1-methyl-1H-benzimidazole-5-carbaldehyde.

Protocol 2: General Procedure for Schiff Base Formation

This protocol describes a general method for the condensation of a benzimidazole carbaldehyde with a primary amine.[2][5][6]

  • Reactant Solution : Dissolve 1-alkyl-1H-benzimidazole-5(or 6)-carbaldehyde (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Amine Addition : To the stirred solution, add the primary amine (1.0-1.1 equivalents).

  • Catalysis (Optional) : For less reactive amines, a catalytic amount of glacial acetic acid can be added.

  • Reaction : Stir the mixture at room temperature or under reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization or purify by column chromatography.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and comparative reactivity analysis of N-substituted benzimidazole carbaldehyde isomers.

workflow cluster_synthesis Isomer Synthesis cluster_reaction Reactivity Comparison start 4-Amino-3-nitro-benzaldehyde (Precursor for 6-isomer) step1 N-Alkylation (e.g., MeI, K₂CO₃) start->step1 start2 4-Nitro-3-amino-benzaldehyde (Precursor for 5-isomer) start2->step1 step2 Reduction of Nitro Group (e.g., Fe, NH₄Cl) step1->step2 step1->step2 step3 Cyclization with Formic Acid step2->step3 step2->step3 isomer5 1-Methyl-1H-benzimidazole- 5-carbaldehyde step3->isomer5 isomer6 1-Methyl-1H-benzimidazole- 6-carbaldehyde step3->isomer6 reaction_step Parallel Reactions (e.g., Schiff Base Formation with Aniline) isomer5->reaction_step isomer6->reaction_step analysis Analysis (Yield, Rate by LC-MS, etc.) reaction_step->analysis

Caption: General workflow for synthesis and reactivity comparison of isomers.

References

A Spectroscopic Journey: Unraveling the Transformation of Precursors to 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the target molecule, 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, with its precursors, 4-fluoro-3-nitrobenzaldehyde and 4-(methylamino)-3-nitrobenzaldehyde, provides valuable insights into the chemical transformations occurring at each synthetic step. This guide presents a comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols and visual representations of the synthetic pathway and analytical workflow.

The synthesis of this compound, a key building block in medicinal chemistry, commences from commercially available 4-fluoro-3-nitrobenzaldehyde. The synthetic route involves a nucleophilic aromatic substitution reaction with methylamine to yield 4-(methylamino)-3-nitrobenzaldehyde, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole core. This guide offers a comparative analysis of the spectroscopic data at each stage of this transformation.

Spectroscopic Data Comparison

The table below summarizes the key spectroscopic features of the target compound and its precursors, highlighting the characteristic changes observed as the synthesis progresses.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
4-fluoro-3-nitrobenzaldehyde 10.1 (s, 1H, CHO), 8.5-7.7 (m, 3H, Ar-H)188.9 (CHO), 163.5 (C-F), 149.0 (C-NO₂), 136.9, 131.9, 129.2, 118.8 (Ar-C)2860-2780 (C-H of CHO), 1705 (C=O), 1540, 1350 (NO₂)169 (M⁺)[1]
4-(methylamino)-3-nitrobenzaldehyde 9.8 (s, 1H, CHO), 8.5 (d, 1H, Ar-H), 8.3 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 3.1 (d, 3H, N-CH₃)190.5 (CHO), 148.2 (C-N), 137.1 (C-NO₂), 135.8, 130.5, 124.9, 115.3 (Ar-C), 30.1 (N-CH₃)3350 (N-H), 2850-2750 (C-H of CHO), 1680 (C=O), 1530, 1340 (NO₂)180 (M⁺)
This compound 10.0 (s, 1H, CHO), 8.2 (s, 1H, NCHN), 8.1 (s, 1H, Ar-H), 7.8 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 3.9 (s, 3H, N-CH₃)192.5, 154.7, 148.2, 131.0, 122.9, 122.4, 121.7, 120.0, 117.8, 115.1, 112.9, 111.2, 63.9, 14.72840-2760 (C-H of CHO), 1695 (C=O), 1610, 1480 (C=C, C=N)160 (M⁺)

Experimental Protocols

Synthesis of 4-(methylamino)-3-nitrobenzaldehyde: A solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as methanol is treated with an excess of aqueous methylamine solution (e.g., 40%). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to afford 4-(methylamino)-3-nitrobenzaldehyde.

Synthesis of this compound: The synthesis of the target compound from 4-(methylamino)-3-nitrobenzaldehyde involves a two-step process. First, the nitro group is reduced to an amine. This is typically achieved using a reducing agent such as sodium dithionite (Na₂S₂O₄) or by catalytic hydrogenation (e.g., H₂/Pd-C) in a solvent like ethanol or methanol. The resulting diamine intermediate, 3-amino-4-(methylamino)benzaldehyde, is often used in the next step without extensive purification.

For the subsequent cyclization to form the benzimidazole ring, the diamine is treated with formic acid, which serves as both the reagent and the solvent. The reaction mixture is heated at reflux for a few hours. After cooling, the excess formic acid is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography to yield this compound.

Spectroscopic Analysis:

  • NMR spectra were recorded on a 400 MHz spectrometer. ¹H and ¹³C NMR spectra were referenced to tetramethylsilane (TMS) as an internal standard.

  • IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with the samples prepared as KBr pellets or as a thin film.

  • Mass spectra were recorded on a mass spectrometer using electron ionization (EI) or electrospray ionization (ESI).

Visualizing the Process

To better illustrate the synthetic pathway and the workflow of the spectroscopic analysis, the following diagrams were generated using the DOT language.

Synthesis_Pathway Precursor1 4-fluoro-3-nitrobenzaldehyde Precursor2 4-(methylamino)-3-nitrobenzaldehyde Precursor1->Precursor2 CH₃NH₂ Intermediate 3-amino-4-(methylamino)benzaldehyde Precursor2->Intermediate Reduction Product This compound Intermediate->Product HCOOH

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis Reaction of Precursors Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for synthesis and analysis.

Discussion

The spectroscopic data clearly illustrates the key transformations. The disappearance of the C-F coupling in the ¹³C NMR and the appearance of an N-H stretch in the IR spectrum confirm the successful substitution of fluorine with the methylamino group. The subsequent reduction of the nitro group is evidenced by the disappearance of the characteristic NO₂ stretches in the IR spectrum. Finally, the formation of the benzimidazole ring is confirmed by the appearance of the characteristic NCHN proton signal in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum, along with the disappearance of the primary amine signals.

This guide provides a foundational spectroscopic comparison for researchers working with this compound and its precursors, facilitating compound identification and reaction monitoring.

References

efficacy of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde derivatives as topoisomerase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1H-benzo[d]imidazole derivatives as topoisomerase inhibitors, with a focus on their potential as anticancer agents. While specific data on 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde derivatives is limited in the current body of published research, this guide draws on comprehensive data from closely related analogues to provide a valuable reference for drug development professionals. The information presented herein is based on experimental data from peer-reviewed studies and includes detailed experimental protocols and visual representations of key concepts.

Introduction to Benzimidazoles as Topoisomerase Inhibitors

Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Their structural resemblance to purine nucleotides allows them to interact with various biological targets, including DNA and associated enzymes like topoisomerases.[1] Topoisomerases are crucial enzymes that regulate the topological state of DNA, making them validated targets for cancer therapy.[2][3] By inhibiting these enzymes, benzimidazole derivatives can induce DNA damage and trigger apoptotic pathways in cancer cells.[1]

Recent studies have focused on the synthesis and evaluation of novel 1H-benzo[d]imidazole derivatives as potent inhibitors of human topoisomerase I (Hu Topo I).[4][5] These efforts have led to the identification of several promising compounds with significant cytotoxic activity against a range of cancer cell lines.

Comparative Efficacy of 1H-Benzo[d]imidazole Derivatives

The anticancer and topoisomerase inhibitory activities of several novel 1H-benzo[d]imidazole derivatives have been evaluated. The data presented below is summarized from a study by Pandey et al. (2022), which investigated a series of 1H-benzo[d]imidazoles with varying substitutions.[4][5][6][7][8][9]

Table 1: Topoisomerase I Inhibitory Activity and Growth Inhibition (GI₅₀) of Selected 1H-Benzo[d]imidazole Derivatives
Compound IDDescriptionTopoisomerase I IC₅₀ (µM)Mean GI₅₀ (µM) across NCI-60 Cell Line Panel
12b A 1H-benzo[d]imidazole derivative160.16 - 3.6
11a A 1H-benzo[d]imidazole derivative>200.16 - 3.6
12a A 1H-benzo[d]imidazole derivative>200.16 - 3.6
Camptothecin (CPT) Reference Topoisomerase I InhibitorComparable to 12b in the assayNot reported in this study

Data sourced from Pandey et al. (2022).[4][5][6][7][8][9]

Among the synthesized compounds, 12b demonstrated the most potent inhibition of human topoisomerase I with an IC₅₀ value of 16 µM, which was comparable to the well-known topoisomerase I inhibitor, camptothecin, under the same assay conditions.[4][5] Furthermore, compounds 11a , 12a , and 12b exhibited significant growth inhibitory effects against a panel of 60 human cancer cell lines, with GI₅₀ values ranging from 0.16 to 3.6 µM.[4][5][7] Flow cytometry studies also revealed that these compounds induce cell cycle arrest at the G2/M phase.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these benzimidazole derivatives are provided below.

Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.[10][11]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay Buffer (10x): 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[1]

  • Agarose

  • TAE Buffer

  • Ethidium Bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled DNA, and purified human topoisomerase I enzyme.

  • Add varying concentrations of the test compound to the reaction mixture. A control reaction without the inhibitor should be included.

  • Incubate the reaction at 37°C for 30 minutes.[10]

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.[1]

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.[11]

  • The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells. The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anticancer activity of these 1H-benzo[d]imidazole derivatives is the inhibition of topoisomerase I. This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, which results in DNA strand breaks. These DNA lesions, if not repaired, can trigger cell cycle arrest and ultimately lead to apoptosis.

Below is a diagram illustrating the proposed signaling pathway initiated by topoisomerase I inhibition by a benzimidazole derivative.

Topoisomerase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Benzimidazole_Derivative Benzimidazole Derivative Topoisomerase_I Topoisomerase I Benzimidazole_Derivative->Topoisomerase_I Inhibits Cleavage_Complex Stabilized Topo I-DNA Cleavage Complex Benzimidazole_Derivative->Cleavage_Complex Stabilizes DNA DNA Topoisomerase_I->DNA Binds to Topoisomerase_I->Cleavage_Complex Forms DNA_Damage DNA Strand Breaks Cleavage_Complex->DNA_Damage Leads to Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Can lead to Experimental_Workflow Compound_Synthesis Synthesis of Benzimidazole Derivatives Topo_I_Assay Topoisomerase I Relaxation Assay Compound_Synthesis->Topo_I_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, GI50) Topo_I_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Cell Cycle Analysis) Data_Analysis->Mechanism_Studies

References

In Silico Docking and Performance Analysis of 1-Methyl-1H-benzo[d]imidazole-6-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde derivatives against relevant biological targets. Due to the limited availability of specific studies on the 1-methylated scaffold, this guide focuses on the closely related and well-studied 2-aryl-1H-benzo[d]imidazole-6-carbaldehyde derivatives as a primary reference. The data presented herein is compiled from various studies to offer a comparative perspective against other benzimidazole derivatives and alternative inhibitors targeting similar pathways.

I. Comparative Docking Performance

The following tables summarize the in silico docking and biological activity data for 2-aryl-1H-benzo[d]imidazole-6-carbaldehyde derivatives and other relevant benzimidazole compounds.

Table 1: In Silico Docking and Biological Activity of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehyde Derivatives against Human Topoisomerase I

Compound IDR Group (at C2)Docking Score (kcal/mol)Biological Activity (GI50, µM)Target Cancer Cell LineReference
11a 3,4-Diethoxyphenyl-5.4530.16 - 3.6NCI-60 Panel[1]
12a 4-(Trifluoromethyl)phenyl-5.4290.16 - 3.6NCI-60 Panel[1]
12b 3,4,5-Trimethoxyphenyl-5.5120.16 - 3.6NCI-60 Panel[1]

GI50: The concentration of the drug that causes 50% inhibition of cell growth.

Table 2: Comparative In Silico Docking of Various Benzimidazole Derivatives against Different Protein Kinases

Compound ClassSpecific Derivative ExampleTarget ProteinDocking Score (kcal/mol)Reference
Benzimidazole-hydrazone hybridsCompound 6h EGFR-[2]
Benzimidazole-hydrazone hybridsCompound 6i HER2, CDK2, mTOR-[2]
Benzimidazole-thiosemicarbazideCompound 12b EGFR-[3]
Keto-benzimidazolesCompound 7c EGFRwt-8.1[4]
Keto-benzimidazolesCompound 11c EGFRwt-7.8[4]
Keto-benzimidazolesCompound 7d T790M mutant-8.3[4]
Keto-benzimidazolesCompound 1c T790M mutant-8.4[4]

II. Experimental Protocols

This section details the methodologies employed in the cited studies for synthesis and in silico docking.

A. Synthesis of 2-Aryl-1H-benzo[d]imidazole-6-carbaldehyde Derivatives

The synthesis of the parent 2-aryl-1H-benzo[d]imidazole-6-carbaldehyde scaffold is a multi-step process. A general representation of this synthesis is outlined below. The specific synthesis of the final bisbenzimidazole (BBZ) derivatives involves the condensation of these aldehydes with N-substituted piperazin-1-yl benzene-1,2-diamine derivatives.[1]

General Synthetic Scheme:

G cluster_step1 Step 1: Synthesis of 2-Aryl-5-cyano-1H-benzimidazoles cluster_step2 Step 2: Reduction to Aldehyde A 4-cyano-1,2-phenylenediamine C Na2S2O5, Ethanol, Reflux A->C B Substituted benzaldehydes B->C D 2-Aryl-5-cyano-1H-benzimidazoles C->D D2 2-Aryl-5-cyano-1H-benzimidazoles E Ni-Al alloy, 75% HCOOH, 95°C D2->E F 2-Aryl-1H-benzo[d]imidazole-6-carbaldehydes E->F

General synthesis of the benzimidazole-6-carbaldehyde core.

The synthesis involves the condensation of 4-cyano-1,2-phenylenediamine with various substituted benzaldehydes in the presence of sodium metabisulfite in ethanol under reflux to yield 2-aryl-5-cyano-1H-benzimidazoles.[1] This intermediate is then reduced using a Ni-Al alloy in formic acid to produce the desired 2-aryl-1H-benzo[d]imidazole-6-carbaldehydes.[1]

B. Molecular Docking Protocol for Human Topoisomerase I

The in silico molecular docking studies for the 2-aryl-1H-benzo[d]imidazole-6-carbaldehyde derivatives were performed against the human topoisomerase I-DNA complex.

Workflow for Molecular Docking:

G start Start protein_prep Protein Preparation (PDB: 1EJ9) start->protein_prep ligand_prep Ligand Preparation (Benzimidazole Derivatives) start->ligand_prep grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen docking Molecular Docking (Glide) ligand_prep->docking grid_gen->docking analysis Analysis of Docking Poses and Binding Interactions docking->analysis end End analysis->end

Workflow of the molecular docking process.

The crystal structure of the human topoisomerase I DNA complex (PDB ID: 1EJ9) was used as the receptor.[1] The synthesized benzimidazole derivatives were prepared as ligands. Molecular docking was carried out using Glide to predict the binding interactions and affinities of the compounds within the active site of the enzyme.[1]

III. Comparison with Alternatives

The benzimidazole scaffold is a common pharmacophore in many kinase inhibitors. However, other heterocyclic systems also exhibit potent inhibitory activity against similar targets.

Table 3: Comparison of Benzimidazole Derivatives with Non-Benzimidazole Kinase Inhibitors

Compound/DrugScaffold TypeTarget(s)Key AdvantagesKey Disadvantages
This compound Derivatives (Hypothetical) BenzimidazoleTopoisomerase I, KinasesPotential for broad-spectrum activity, established synthetic routes.Specific data is limited, potential for off-target effects.
Gefitinib QuinazolineEGFRApproved drug, well-characterized profile.Susceptible to resistance mutations.
Erlotinib QuinazolineEGFRApproved drug, effective in certain cancers.Skin rash is a common side effect.
Lapatinib Quinazoline/FuranEGFR, HER2Dual inhibitor, can overcome some resistance.Associated with cardiotoxicity.
Rutaecarpine Indoloquinazoline AlkaloidTopoisomerase INatural product, potential for novel mechanism.May have complex synthesis and ADMET properties.
Ginkgetin BiflavonoidTopoisomerase INatural product, potential for good safety profile.Lower potency compared to synthetic compounds.

Signaling Pathway Inhibition:

The following diagram illustrates a simplified signaling pathway involving EGFR and HER2, common targets for benzimidazole derivatives and their alternatives.

G EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 HER2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazoles Benzimidazole Derivatives Benzimidazoles->EGFR inhibit Benzimidazoles->HER2 inhibit Alternatives Alternative Inhibitors Alternatives->EGFR inhibit

Simplified EGFR/HER2 signaling pathway and points of inhibition.

IV. Conclusion

Derivatives of 1H-benzo[d]imidazole-6-carbaldehyde show promise as anticancer agents, particularly as inhibitors of human topoisomerase I. In silico docking studies, supported by experimental data for the closely related 2-aryl derivatives, indicate favorable binding affinities. When compared to other benzimidazole-based kinase inhibitors, these compounds are part of a scaffold with proven potential. However, alternative scaffolds such as quinazolines are present in several clinically approved drugs and represent a significant benchmark. Future research should focus on the specific synthesis and in silico as well as in vitro evaluation of this compound derivatives to fully elucidate their therapeutic potential and establish a direct comparison with existing inhibitors.

References

Safety Operating Guide

Proper Disposal of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, a compound that requires careful management. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Information

In case of exposure:

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[3]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][3]

Hazard Data Summary

Quantitative hazard data for this compound is limited. However, the table below summarizes the known hazards for similar compounds, which should be considered as potential hazards for this chemical.

Hazard ClassificationGHS Code (Typical for related compounds)Description
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage or causes skin irritation.[2]
Serious Eye Damage/IrritationH318 / H319Causes serious eye damage or causes serious eye irritation.[2]
Reproductive ToxicityH360May damage fertility or the unborn child.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain. [1]

  • Designate as Hazardous Waste: From the moment it is deemed waste, this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect the solid waste in a clearly labeled, sealable, and chemically compatible container.

    • For solutions, use a dedicated, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with a hazardous waste tag that includes:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "solid waste" or "solution in [solvent name]")

    • The accumulation start date

    • The associated hazards (e.g., "Irritant," "Corrosive")

  • Segregate Incompatible Materials: This compound should be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[5][6]

  • Storage of Hazardous Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be under the control of laboratory personnel and away from general traffic.

    • Liquid waste containers must be stored in secondary containment to prevent spills.[1] It is good practice to place the solid waste container in a secondary tray as well.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[7]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also need to be collected depending on local regulations.[1]

    • After proper rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_container Empty Container Disposal start Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Sealed Container ppe->collect segregate Segregate from Incompatible Materials (Oxidizers, Acids) collect->segregate rinse Triple-Rinse Container with Suitable Solvent collect->rinse If container is now empty store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end Proper Disposal by Licensed Contractor pickup->end collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate deface Deface Original Label collect_rinsate->deface dispose_container Dispose of Empty Container per Institutional Guidelines deface->dispose_container

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-benzo[d]imidazole-6-carbaldehyde
Reactant of Route 2
1-methyl-1H-benzo[d]imidazole-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.